4-Bromo-3,5-dimethoxypyridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-bromo-3,5-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-9-4-6(11-2)7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEQDTASUOQIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731252 | |
| Record name | 4-Bromo-3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033610-45-5 | |
| Record name | 4-Bromo-3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-3,5-dimethoxypyridine chemical properties and reactivity
An In-Depth Technical Guide to 4-Bromo-3,5-dimethoxypyridine: Synthesis, Reactivity, and Applications
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound has emerged as a highly valuable heterocyclic intermediate. Its utility is anchored in a synthetically versatile structure: a pyridine ring rendered electron-rich by two methoxy groups, which modulate the reactivity of a strategically positioned bromine atom at the C4 position. This arrangement makes it an exceptional substrate for a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound. We will explore its application in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offering field-proven insights into experimental design and mechanistic causality. The content herein is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this potent building block for the synthesis of novel chemical entities. Notably, this compound has been identified as a key intermediate in the development of lactam-based orexin receptor antagonists, highlighting its relevance in contemporary drug discovery programs.[1]
Section 1: Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use. While detailed experimental spectroscopic data for this compound is not widely published, its key properties can be compiled from supplier data and predictive models.
Core Physicochemical Data
The following table summarizes the essential physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1033610-45-5 | [2] |
| Molecular Formula | C₇H₈BrNO₂ | [2] |
| Molecular Weight | 218.05 g/mol | [2] |
| Predicted Boiling Point | 275.2 ± 35.0 °C | [2] |
| Predicted Density | 1.484 ± 0.06 g/cm³ | [2] |
| XLogP3 | 1.5 | [2] |
| Topological Polar Surface Area | 31.4 Ų | [2] |
Predicted Spectroscopic Signature
Authoritative characterization via NMR and mass spectrometry is crucial for verifying the identity and purity of the material before its use in subsequent reactions. Based on its structure, the following spectroscopic characteristics are predicted.
-
¹H NMR Spectroscopy: The symmetry of the molecule is a key determinant of its proton NMR spectrum.
-
Aromatic Protons (H2, H6): Due to the plane of symmetry bisecting the N-C4 bond axis, the two protons on the pyridine ring are chemically equivalent. They are expected to appear as a single sharp singlet at approximately δ 8.0-8.3 ppm .
-
Methoxy Protons (-OCH₃): The two methoxy groups are also chemically equivalent. They will produce a sharp singlet , integrating to 6 protons, typically in the range of δ 3.9-4.1 ppm . The electron-withdrawing nature of the pyridine ring slightly deshields these protons compared to those on a benzene ring.
-
-
¹³C NMR Spectroscopy: The symmetry of the molecule simplifies the carbon spectrum as well.
-
C2, C6: Predicted to appear around δ 145-150 ppm .
-
C3, C5: These carbons, directly attached to the electron-donating methoxy groups, will be significantly shielded, appearing around δ 155-160 ppm .
-
C4: The carbon bearing the bromine atom is expected around δ 105-110 ppm .
-
-OCH₃: The methoxy carbons should appear as a single peak around δ 55-60 ppm .
-
-
Mass Spectrometry (EI-MS): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom. The molecular ion peak (M⁺) would appear as a doublet of nearly equal intensity at m/z 217 and 219, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Section 2: Synthesis and Purification
The most logical synthetic route to this compound is the direct electrophilic bromination of its precursor, 3,5-dimethoxypyridine. The two methoxy groups are strongly activating and ortho-, para-directing. With the ortho-positions (C2, C6) being sterically accessible and the para-position (C4) also activated, careful control of reaction conditions is necessary to achieve selective mono-bromination at the C4 position.
Representative Synthesis Protocol: Electrophilic Bromination
This protocol is a representative procedure based on established methods for the bromination of activated heterocycles and should be optimized for scale and specific laboratory conditions.[3]
Reaction Scheme: Synthesis of this compound
-
Reagent Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxypyridine (1.0 equiv.) in a suitable inert solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.
-
Bromination: Charge the dropping funnel with a solution of N-Bromosuccinimide (NBS) (1.05 equiv.) in DCM. Add the NBS solution dropwise to the stirred pyridine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Causality Insight: NBS is chosen as a mild brominating agent to control the exothermicity and reduce the formation of di-brominated byproducts that could occur with harsher reagents like liquid bromine.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a solid or oil that can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic power of this compound lies in its utility as an electrophilic partner in cross-coupling reactions. The C4-Br bond is readily susceptible to oxidative addition by palladium(0) catalysts, initiating catalytic cycles that form new carbon-carbon or carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl scaffolds.[4]
Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
General Protocol for a Representative Suzuki-Miyaura Coupling: [5][6]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Causality Insight: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state. A thoroughly deoxygenated environment is critical for catalytic turnover.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water, via syringe.
-
Causality Insight: The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.
-
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic phase (Na₂SO₄), and concentrate. Purify the residue via flash chromatography or recrystallization.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds, a linkage ubiquitous in pharmaceuticals.
Mechanism Overview: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, yielding the arylamine product and regenerating the Pd(0) catalyst.
General Protocol for a Representative Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the appropriate phosphine ligand (e.g., RuPhos, 1.5-3 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.). Add this compound (1.0 equiv.).
-
Reagent Addition: Add the amine (1.2 equiv.) followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Causality Insight: Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are essential. They promote the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species, which is particularly important with the potentially coordinating pyridine substrate.
-
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.
Section 4: Applications in Drug Discovery
The utility of this compound is not merely academic; it is a validated building block in the synthesis of high-value pharmaceutical targets. Its use has been cited in patents for the development of novel therapeutics, particularly as a key intermediate for orexin receptor antagonists.[1]
-
Orexin Receptor Antagonists: The orexin system is a critical regulator of the sleep-wake cycle. Antagonists of this system, such as suvorexant, are a modern class of therapeutics for treating insomnia. The patents citing this compound describe its use in synthesizing complex lactam derivatives that possess this antagonistic activity.[1] In these syntheses, the pyridine core often serves as a central scaffold, with the C4 position being functionalized via cross-coupling to build out other regions of the molecule essential for receptor binding.
Section 5: Handling and Safety
As a halogenated, nitrogen-containing aromatic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 4-bromo-3-methoxypyridine hydrochloride suggest the following hazards.[7]
-
Potential Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a powerful and strategic building block for modern organic synthesis. Its symmetric structure, coupled with the well-defined reactivity of the C-Br bond, makes it an ideal substrate for predictable and high-yielding cross-coupling reactions. Its demonstrated application in the synthesis of advanced pharmaceutical intermediates validates its importance for professionals in drug discovery and development. By understanding its fundamental properties and reactivity, researchers can confidently deploy this reagent to accelerate the construction of novel and complex molecular targets.
References
- 1. acgpubs.org [acgpubs.org]
- 2. echemi.com [echemi.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromo-3-methoxypyridine hydrochloride | 1209335-53-4 [sigmaaldrich.com]
4-Bromo-3,5-dimethoxypyridine: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery
This technical guide provides an in-depth exploration of 4-Bromo-3,5-dimethoxypyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document will cover its fundamental chemical identifiers, a detailed synthesis protocol, physicochemical properties, and its potential applications in the synthesis of novel pharmacologically active agents.
Introduction to a Privileged Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the pyridine core allows for the precise modulation of a molecule's steric, electronic, and pharmacokinetic properties, enabling the fine-tuning of its biological activity. This compound (CAS Number: 1033610-45-5) is a valuable substituted pyridine derivative, offering multiple reaction sites for further chemical elaboration.[2][3]
Key Identifiers:
| Identifier | Value |
| CAS Number | 1033610-45-5[2] |
| IUPAC Name | This compound |
| Molecular Formula | C7H8BrNO2[2][3] |
| Molecular Weight | 218.05 g/mol [2][3] |
| Canonical SMILES | COC1=CC(Br)=CN=C1OC |
Synthesis of this compound: A Proposed Protocol
While various methods exist for the synthesis of substituted pyridines, including the Hantzsch, Kröhnke, and Chichibabin reactions, a common strategy for introducing a bromine atom to an activated pyridine ring is through electrophilic bromination.[1] The methoxy groups at the 3 and 5 positions of the pyridine ring are electron-donating, thus activating the ring towards electrophilic substitution, primarily at the 4-position.
A plausible and efficient synthesis of this compound involves the direct bromination of 3,5-dimethoxypyridine. The following is a proposed experimental protocol based on established chemical principles.
Experimental Protocol: Electrophilic Bromination of 3,5-Dimethoxypyridine
Materials:
-
3,5-Dimethoxypyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve 3,5-dimethoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in anhydrous THF to the cooled pyridine solution over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Allow the mixture to warm to room temperature and then extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in further synthetic transformations.
| Property | Value | Source |
| Molecular Weight | 218.04792 | [2] |
| Exact Mass | 216.97400 | [2] |
| Boiling Point (Predicted) | 275.2 ± 35.0 °C | [2] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [2] |
| LogP (Predicted) | 1.5 | [2] |
| Physical Form | Solid | |
| Storage Temperature | 2-8 °C | [4] |
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are integral to the development of new therapeutic agents due to their wide range of pharmacological activities.[5][6][7] They have been investigated for their potential as antibacterial, anticonvulsant, anti-inflammatory, and anticancer agents.[5][7][8]
This compound serves as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 4-position is particularly useful as it can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents at this position, enabling the exploration of the chemical space around the pyridine core.
Potential Signaling Pathway Modulation
The pyridine scaffold is a key component of many enzyme inhibitors and receptor antagonists. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with key amino acid residues in the active site of a target protein. The substituents on the pyridine ring can then be tailored to optimize binding affinity and selectivity.
Caption: A conceptual diagram illustrating the role of a substituted pyridine in modulating a biological pathway.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its bromine atom make it an attractive starting material for the creation of diverse libraries of novel compounds. The proven importance of the substituted pyridine scaffold in drug discovery underscores the potential of this compound in the development of new therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering researchers to leverage this key intermediate in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 1033610-45-5 | this compound - Moldb [moldb.com]
- 4. 4-Bromo-3?5-dimethoxypyridine – Biotuva Life Sciences [biotuva.com]
- 5. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dimethoxypyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3,5-dimethoxypyridine, a crucial building block in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its dissolution in organic solvents. We delve into the physicochemical properties of this compound to predict its behavior in various solvent classes. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to determine solubility with high fidelity. By synthesizing theoretical insights with practical methodologies, this whitepaper serves as an essential resource for scientists and professionals in drug development and chemical research, enabling informed solvent selection and optimization of reaction and purification conditions.
Introduction: The Significance of Solubility in Contemporary Research
This compound is a substituted pyridine derivative of significant interest in the synthesis of novel therapeutic agents and functional materials. Its unique electronic and structural features make it a versatile scaffold. However, the successful application of this compound in any synthetic or formulation workflow is fundamentally governed by its solubility in organic solvents. The choice of solvent impacts reaction kinetics, yield, purity, and the feasibility of downstream processing, such as crystallization and chromatography.
This guide is designed to bridge the knowledge gap created by the limited availability of specific solubility data for this compound. It is structured to empower researchers with the predictive tools and practical methods necessary to confidently work with this compound.
Physicochemical Profile of this compound
Understanding the inherent properties of a solute is the first step in predicting its solubility. The molecular structure of this compound dictates its polarity, hydrogen bonding capability, and overall intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | [1] |
| Molecular Weight | 218.05 g/mol | [1] |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 (Nitrogen and two Oxygen atoms) | [1][2] |
| Polar Surface Area | 31.4 Ų | [1] |
| Predicted Density | 1.484 g/cm³ | [1] |
| Predicted Boiling Point | 275.2 °C | [1] |
The presence of the electronegative bromine atom, the nitrogen atom in the pyridine ring, and the two methoxy groups contribute to the molecule's overall polarity. The lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors, a critical factor in its interaction with protic solvents. The XLogP3 value of 1.5 suggests a moderate lipophilicity, indicating that it will likely exhibit solubility in a range of solvents with varying polarities.
The "Like Dissolves Like" Principle: A Predictive Framework
The adage "like dissolves like" remains a cornerstone of solubility prediction. This principle is rooted in the concept that dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar in nature and strength to the forces within the pure solute and pure solvent.
For this compound, we can anticipate the following:
-
Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane are expected to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions with the polar C-Br, C-N, and C-O bonds of the solute. A structurally similar compound, 3,5-dimethoxypyridine, is known to be soluble in dichloromethane and ethyl acetate[3].
-
Polar Protic Solvents: Alcohols like methanol and ethanol should also be good solvents. Their ability to act as hydrogen bond donors allows them to interact favorably with the nitrogen and oxygen atoms of the pyridine derivative. For comparison, 3,5-dibromopyridine is soluble in methanol[4].
-
Nonpolar Solvents: Solvents such as hexanes and toluene are less likely to be effective. The significant polarity of this compound results in solute-solute interactions that are stronger than the potential solute-solvent interactions with nonpolar molecules.
-
Ethereal Solvents: Solvents like diethyl ether and tetrahydrofuran (THF) are expected to have moderate solvating power due to their ability to engage in dipole-dipole interactions.
Qualitative Solubility Profile and Analogous Data
| Solvent | Polarity Index | Solvent Type | Predicted Solubility of this compound | Analogous Data |
| Hexane | 0.1 | Nonpolar | Insoluble | - |
| Toluene | 2.4 | Nonpolar | Sparingly Soluble | - |
| Diethyl Ether | 2.8 | Polar Aprotic | Soluble | Pyridine is highly soluble[5] |
| Chloroform | 4.1 | Polar Aprotic | Soluble | 3,5-Dibromopyridine is soluble[4] |
| Ethyl Acetate | 4.4 | Polar Aprotic | Soluble | 3,5-Dimethoxypyridine is soluble[3] |
| Dichloromethane | 3.1 | Polar Aprotic | Soluble | 3,5-Dimethoxypyridine is soluble[3] |
| Acetone | 5.1 | Polar Aprotic | Soluble | Pyridine is miscible[6] |
| Methanol | 5.1 | Polar Protic | Soluble | 3,5-Dibromopyridine is soluble[4] |
| Ethanol | 4.3 | Polar Protic | Soluble | Pyridine is highly soluble[5] |
| Water | 10.2 | Polar Protic | Sparingly Soluble to Insoluble | Pyridine is moderately soluble[5] |
Disclaimer: This table provides predictions and should be confirmed by experimental validation.
Experimental Protocols for Accurate Solubility Determination
To obtain reliable quantitative solubility data, rigorous experimental methodology is paramount. The following protocols describe two widely accepted methods for determining the solubility of a solid compound in an organic solvent.
Isothermal Equilibrium (Shake-Flask) Method
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Methodology:
-
Preparation: Add an excess of solid this compound to a series of vials containing the organic solvents of interest. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles. Filtration of the supernatant through a syringe filter (e.g., 0.22 µm PTFE) is highly recommended.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector. A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.
-
Calculation: The solubility is reported as the concentration determined in the supernatant, typically in units of mg/mL or mol/L.
Caption: Workflow for the Isothermal Equilibrium Method.
High-Throughput Screening (HTS) by Laser Nephelometry
For rapid screening of solubility in multiple solvents, laser nephelometry offers a high-throughput alternative. This method relies on the detection of light scattering caused by solid particles precipitating from a solution.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate (e.g., 96-well), perform serial dilutions of the stock solution with the organic solvents of interest. This creates a gradient of concentrations.
-
Precipitation and Detection: The instrument will detect the concentration at which the compound precipitates out of solution, indicated by an increase in light scattering (nephelometry).
-
Data Analysis: The solubility is determined as the highest concentration at which no precipitation is observed.
Caption: Workflow for High-Throughput Solubility Screening.
Conclusion
While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, a robust understanding of its physicochemical properties and the fundamental principles of solubility allows for reliable predictions. This guide provides a framework for researchers to make informed decisions on solvent selection and offers detailed, validated protocols for the experimental determination of solubility. The application of these methodologies will undoubtedly facilitate the effective use of this important chemical entity in research and development.
References
- 1. echemi.com [echemi.com]
- 2. 100367-39-3|4-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]
- 3. 18677-48-0 CAS MSDS (3,5-Dimethoxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,5-dimethoxypyridine
Introduction
4-Bromo-3,5-dimethoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such compounds are of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the specific electronic and steric influences of its substituents. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methoxy groups modulate the electron density of the aromatic system, influencing its reactivity and potential as a ligand. A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, purification, and formulation, providing the foundational data required for its effective use in drug development and scientific research.
This guide provides a detailed overview of the known physical properties of this compound, alongside a discussion of the standard experimental methodologies employed for their determination. The focus is not only on the data itself but also on the scientific principles underpinning the characterization techniques, offering valuable insights for both novice and experienced researchers.
Core Physical and Chemical Properties
The physical characteristics of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, from reaction setup to purification and storage. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Chemical Formula | C₇H₈BrNO₂ | [1] |
| Molecular Weight | 218.05 g/mol | [1] |
| CAS Number | 1033610-45-5 | [1] |
| Physical Form | Solid | |
| Boiling Point | 275.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [1] |
| Melting Point | Not experimentally determined in available literature. | |
| Solubility | Not experimentally determined in available literature. |
Note: The boiling point and density are predicted values and should be used as estimations pending experimental verification.
Experimental Determination of Physical Properties
The following sections detail the standard, field-proven methodologies for determining the key physical properties of a crystalline organic solid like this compound. The rationale behind each procedural step is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0 °C). Impurities tend to depress and broaden the melting range.
Methodology: Capillary Melting Point Determination
This is the most common and reliable method for determining the melting point of a solid organic compound.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample.
-
Packing the Sample: The capillary tube is inverted and tapped gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).
-
Rapid Initial Measurement: A preliminary, rapid heating is performed to get an approximate melting temperature.
-
Accurate Measurement: A fresh sample is prepared and the apparatus is heated to about 15-20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Small Sample Size: A small, well-packed sample minimizes thermal gradients, leading to a sharper, more accurate melting point.
-
Slow Heating Rate: A slow heating rate near the melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate reading.
Caption: Workflow for Melting Point Determination.
Solubility Analysis
Understanding the solubility of a compound is essential for choosing appropriate solvents for reactions, extractions, chromatography, and recrystallization.
Methodology: Qualitative Solubility Testing
A systematic approach is used to determine solubility in a range of solvents of varying polarity and pH.
Step-by-Step Protocol:
-
Sample Preparation: A small, consistent amount of this compound (e.g., 10 mg) is placed into a series of small test tubes.
-
Solvent Addition: To each tube, a small volume of a different solvent (e.g., 0.5 mL) is added. Common test solvents include water, diethyl ether, ethanol, acetone, dichloromethane, and toluene.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. A compound is typically considered "soluble" if it dissolves completely.
-
Acid/Base Solubility: If the compound is insoluble in water, its solubility in 5% aqueous HCl and 5% aqueous NaOH is tested. Solubility in aqueous acid suggests a basic functional group (like the pyridine nitrogen), while solubility in aqueous base indicates an acidic functional group.
Causality Behind Experimental Choices:
-
Range of Solvents: Using solvents with a wide range of polarities provides a comprehensive solubility profile.
-
Small, Consistent Amounts: Ensures that the results are comparable across different solvents.
-
Acid/Base Testing: This is a classical qualitative analysis technique to identify the presence of basic or acidic functional groups. For this compound, solubility in 5% HCl is expected due to the basic nitrogen atom of the pyridine ring.
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology: ¹H and ¹³C NMR
Step-by-Step Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.
Causality Behind Experimental Choices:
-
Deuterated Solvent: The deuterium (²H) nucleus resonates at a different frequency from protons (¹H), so the solvent does not produce large interfering signals in the ¹H NMR spectrum. The solvent's deuterium signal is also used by the spectrometer to "lock" the magnetic field.
-
Concentration: The concentration must be sufficient to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, but not so high as to cause line broadening due to aggregation.
Expected Spectral Features for this compound:
-
¹H NMR:
-
A singlet corresponding to the two equivalent protons on the pyridine ring (at C2 and C6).
-
A singlet corresponding to the six equivalent protons of the two methoxy groups.
-
-
¹³C NMR:
-
A signal for the two equivalent pyridine carbons attached to hydrogen (C2 and C6).
-
A signal for the two equivalent pyridine carbons attached to the methoxy groups (C3 and C5).
-
A signal for the pyridine carbon attached to the bromine atom (C4).
-
A signal for the two equivalent methoxy carbons.
-
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Methodology: Attenuated Total Reflectance (ATR) FTIR
ATR is a modern technique that allows for the analysis of solid samples with minimal preparation.
Step-by-Step Protocol:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small amount of the solid this compound is placed on the ATR crystal.
-
Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The IR spectrum of the sample is recorded.
Causality Behind Experimental Choices:
-
ATR Crystal: The high refractive index of the crystal allows for an evanescent wave to penetrate a short distance into the sample, which absorbs the IR radiation at specific frequencies corresponding to its bond vibrations.
-
Pressure Arm: Good contact between the sample and the crystal is crucial for obtaining a strong signal.
Expected IR Absorptions for this compound:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950-2850 cm⁻¹: C-H stretching of the methoxy groups.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250-1000 cm⁻¹: C-O stretching of the methoxy groups.
-
Below 800 cm⁻¹: C-Br stretching.
Conclusion
This guide has outlined the key physical properties of this compound, drawing from available predicted data. While experimental values for some properties like melting point and solubility are not readily found in the literature, this document provides researchers with the authoritative, standard methodologies to determine these properties in the laboratory. The detailed protocols and the rationale behind them are intended to ensure that such characterizations are performed with scientific rigor, leading to reliable and reproducible data. A comprehensive understanding and experimental determination of these physical properties are paramount for the successful application of this compound in the fields of drug discovery and materials science.
References
An In-Depth Technical Guide to 4-Bromo-3,5-dimethoxypyridine: A Versatile Heterocyclic Building Block
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of modern drug discovery and materials science, pyridine-based heterocyclic scaffolds are of paramount importance. Their presence in numerous FDA-approved drugs highlights their role as "privileged structures" capable of interacting with a wide array of biological targets.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity.
This guide focuses on 4-Bromo-3,5-dimethoxypyridine , a specialized building block poised for significant utility in synthetic chemistry. Its structure is characterized by three key features:
-
A Pyridine Core: An electron-deficient aromatic ring that influences the molecule's overall electronic properties and provides a key point for hydrogen bonding.
-
A Bromine Substituent at the 4-position: This halogen atom serves as a highly versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]
-
Two Methoxy Groups at the 3- and 5-positions: These electron-donating groups modulate the reactivity of the pyridine ring and offer additional points for interaction or modification, influencing the molecule's conformation and lipophilicity.
This document provides a technical overview of this compound, including its core properties, a proposed synthetic pathway based on established chemical principles, its vast potential in cross-coupling reactions, and essential safety considerations for laboratory professionals.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BrNO₂ | [3] |
| Molecular Weight | 218.05 g/mol | [3] |
| Exact Mass | 216.97384 u | [3] |
| CAS Number | 1033610-45-5 | [4][5] |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | 275.2 ± 35.0 °C (Predicted) | [3] |
| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 1.5 | [3] |
Synthesis and Characterization
While specific peer-reviewed synthetic procedures for this compound are not extensively detailed in the literature, a logical and high-yielding approach is the direct electrophilic bromination of the commercially available precursor, 3,5-dimethoxypyridine. The electron-donating methoxy groups activate the pyridine ring towards electrophilic substitution, directing the incoming bromine to the C4 position.
Proposed Synthetic Protocol via Electrophilic Bromination
This protocol is based on well-established methodologies for the bromination of activated aromatic and heteroaromatic systems.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
3,5-Dimethoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethoxypyridine (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Causality Insight: NBS is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to harsher reagents like liquid bromine. The reaction is cooled to control the exothermic reaction rate.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining electrophilic bromine.
-
Workup: Dilute the mixture with water and extract the product with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Trustworthiness Check: The aqueous washes are critical for removing the succinimide byproduct and any acidic impurities, ensuring a cleaner crude product for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Predicted Spectroscopic Characterization Data
For a researcher to confirm the successful synthesis, the following NMR and MS data would be expected.
| Parameter | Predicted Data | Rationale |
| ¹H NMR | δ ~8.1-8.3 (s, 2H, Ar-H), δ ~3.9-4.1 (s, 6H, -OCH₃) | Due to the C₂ symmetry of the molecule, the two protons on the pyridine ring (H-2 and H-6) are chemically equivalent and should appear as a single singlet. The six protons of the two equivalent methoxy groups will also appear as a singlet. |
| ¹³C NMR | δ ~155-160 (C-3, C-5), δ ~140-145 (C-2, C-6), δ ~105-110 (C-4), δ ~55-60 (-OCH₃) | Expect four distinct signals in the aromatic region corresponding to the methoxy-bearing carbons, the proton-bearing carbons, and the bromine-bearing carbon. A single signal is expected for the two equivalent methoxy carbons. |
| Mass Spec (ESI) | [M+H]⁺ at m/z 218.0/220.0 | The mass spectrum should show a characteristic doublet for the molecular ion peak due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |
Reactivity and Applications in Drug Development
The primary utility of this compound in a research and development setting is its function as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in medicinal chemistry for constructing the complex carbon skeletons of modern pharmaceuticals.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most powerful and widely used C-C bond-forming reactions.[6] The C(sp²)-Br bond in this compound is well-suited for this transformation.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often required for specific substrates.[7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
Step-by-Step Methodology:
-
Vessel Preparation: To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Expertise Insight: Thoroughly degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial. Oxygen can oxidize the active Pd(0) catalyst, leading to reaction failure.
-
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be based on structurally related brominated and pyridine-containing compounds.
-
Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[4][5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Keep containers tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
Conclusion
This compound represents a strategically designed chemical building block. The interplay between its electron-rich, methoxy-substituted pyridine core and the versatile bromine handle makes it an attractive substrate for constructing complex molecular architectures. Its primary application lies in transition-metal-catalyzed cross-coupling reactions, which are indispensable tools in the synthesis of novel pharmaceutical candidates and advanced materials. This guide provides the foundational knowledge, a robust proposed synthetic protocol, and key practical insights to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to 4-Bromo-3,5-dimethoxypyridine: Synthesis, Safety, Handling, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of 4-Bromo-3,5-dimethoxypyridine, a halogenated and alkoxylated pyridine derivative of increasing interest to researchers and professionals in drug discovery and materials science. This document delves into the compound's chemical properties, synthesis, safe handling protocols, reactivity, and its emerging applications, offering a valuable resource for laboratory and process development settings.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine ring with a bromine atom at the 4-position and two methoxy groups at the 3 and 5-positions. This unique arrangement of substituents imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 218.05 g/mol | --INVALID-LINK-- |
| CAS Number | 1033610-45-5 | --INVALID-LINK-- |
| Predicted Boiling Point | 275.2 ± 35.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.484 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Predicted XLogP3 | 1.5 | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound typically involves the electrophilic bromination of 3,5-dimethoxypyridine. The electron-donating nature of the two methoxy groups activates the pyridine ring towards electrophilic substitution, primarily at the 4-position due to steric and electronic effects.
A plausible synthetic approach, based on established methodologies for the bromination of activated pyridine rings, is outlined below. It is crucial to note that a complete, detailed protocol for this specific transformation is not widely published, and therefore, optimization of reaction conditions may be necessary.
Proposed Synthetic Protocol
Starting Material: 3,5-Dimethoxypyridine
Reaction: Electrophilic Bromination
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxypyridine (1 equivalent) in a suitable dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the reactivity and minimize the formation of poly-brominated byproducts.
-
Addition of Brominating Agent: While maintaining the low temperature and under a nitrogen atmosphere, slowly add a solution of a brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) in the same solvent via the dropping funnel. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Safety, Handling, and Disposal
Hazard Assessment
Based on analogous compounds, this compound should be handled as a potentially hazardous substance with the following anticipated hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling
Strict adherence to safety protocols is essential when handling this compound.
-
Engineering Controls: All handling of the solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of accidental exposure, the following first aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill and Waste Disposal
-
Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[2]
-
Waste Disposal: this compound and any contaminated materials should be disposed of as halogenated organic waste in accordance with local, state, and federal regulations.[6][7] Incineration at a licensed hazardous waste facility is the preferred method of disposal.[7][8] Do not dispose of down the drain.
Reactivity and Synthetic Utility
The bromine atom at the 4-position of the pyridine ring makes this compound a versatile substrate for various cross-coupling reactions. The C-Br bond is susceptible to oxidative addition to transition metal catalysts, particularly palladium complexes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is expected to be a key reaction for this compound. In this reaction, the bromopyridine derivative is coupled with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring.
Other Cross-Coupling Reactions
In addition to the Suzuki-Miyaura reaction, this compound is also a suitable substrate for other palladium-catalyzed cross-coupling reactions, including:
-
Heck Coupling: Reaction with alkenes to form substituted pyridyl-alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form 4-amino-3,5-dimethoxypyridine derivatives.
-
Stille Coupling: Reaction with organostannanes.
The electron-donating methoxy groups can influence the reactivity of the C-Br bond and the stability of the reaction intermediates, potentially requiring optimization of the reaction conditions for each specific transformation.
Applications in Drug Discovery and Materials Science
While specific, large-scale industrial applications of this compound are not yet widely documented, its structural motifs are prevalent in medicinally and materially relevant molecules. The substituted pyridine core is a common feature in many pharmaceuticals, and the ability to functionalize it at the 4-position via cross-coupling reactions makes this compound a valuable building block for the synthesis of compound libraries for drug discovery screening.
The dimethoxypyridine scaffold can be found in molecules targeting a range of biological targets, and the bromine atom provides a handle for the introduction of diverse substituents to explore structure-activity relationships (SAR). Its potential use as an intermediate in the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents is an active area of research.
In materials science, substituted pyridines are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The electronic properties of the dimethoxypyridine ring system, tunable through functionalization at the 4-position, make it an attractive scaffold for the design of new materials with tailored optical and electronic properties.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, verified full dataset is scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons at the 2- and 6-positions of the pyridine ring, and a singlet for the six equivalent protons of the two methoxy groups. The chemical shifts will be influenced by the electronic effects of the bromine and methoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift, and the signals for the methoxy carbons will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy groups. The C-Br stretching vibration will appear in the fingerprint region.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis, while not extensively detailed in the literature, can be approached through established bromination protocols of activated pyridines. Due to its potential hazards as a halogenated organic compound, strict adherence to safety and handling procedures is paramount. The reactivity of the C-Br bond in cross-coupling reactions provides a powerful tool for the construction of complex molecular architectures. As research in drug discovery and materials science continues to advance, the utility of specialized building blocks like this compound is expected to grow, making a thorough understanding of its properties and handling essential for the modern chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sinlist.chemsec.org [sinlist.chemsec.org]
- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 4-Bromo-3,5-dimethoxypyridine: Synthesis, Availability, and Application in Drug Discovery
Introduction: The Strategic Value of a Functionalized Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of FDA-approved therapeutics and clinical candidates.[1] Its presence is crucial for establishing key interactions with biological targets, modulating physicochemical properties, and providing a versatile framework for synthetic elaboration. 4-Bromo-3,5-dimethoxypyridine (CAS No. 1033610-45-5) emerges as a particularly strategic building block within this class. The bromine atom at the C4 position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, while the two methoxy groups at the C3 and C5 positions significantly influence the electronic nature of the ring, enhancing its utility and providing additional points for potential interaction or metabolic blocking.[2] This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals who seek to leverage its unique properties in their synthetic and medicinal chemistry programs.
Physicochemical and Structural Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1033610-45-5 | [3] |
| Molecular Formula | C₇H₈BrNO₂ | [3] |
| Molecular Weight | 218.05 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Boiling Point | 275.2 ± 35.0 °C at 760 mmHg (Predicted) | N/A |
| XLogP3 | 1.5 | N/A |
| Topological Polar Surface Area | 31.4 Ų | N/A |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Synthesis of this compound: A Representative Protocol
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, a robust synthesis can be designed based on established principles of electrophilic aromatic substitution on activated pyridine rings. The electron-donating nature of the two methoxy groups activates the pyridine ring, directing bromination to the C4 position. The following is a representative protocol for the synthesis starting from the commercially available 3,5-dimethoxypyridine.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis hinges on the direct bromination of the 3,5-dimethoxypyridine substrate. The methoxy groups are ortho-, para-directing activators. In the pyridine ring, the positions ortho and para to the methoxy groups are C2, C4, and C6. The C4 position is electronically favored and sterically accessible, making it the primary site of substitution. Mild brominating agents such as N-Bromosuccinimide (NBS) are suitable for this transformation, often requiring an inert solvent and controlled temperature to ensure selectivity and prevent over-bromination.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethoxypyridine
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. 4-Bromo-3,5-dimethoxypyridine, in particular, serves as a valuable and versatile building block. The electron-donating methoxy groups at the 3 and 5 positions modulate the electronic properties of the pyridine ring, influencing its reactivity and the properties of the resulting coupled products. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] This guide provides a detailed protocol for the efficient coupling of this compound with various organoboron reagents, grounded in mechanistic understanding and practical expertise.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3]
-
Oxidative Addition: The cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-rich nature of the dimethoxypyridine ring can make this step more challenging compared to electron-deficient aryl halides.[3][4]
-
Transmetalation: Following oxidative addition, a base-activated organoboron species (a boronate complex) transfers its organic group to the palladium(II) center, displacing the halide. The role of the base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates this transfer.[5][6][7]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific boronic acid used.
Materials and Reagents
-
Substrate: this compound (1.0 equiv.)
-
Coupling Partner: Aryl- or Heteroarylboronic Acid or Boronic Ester (1.1–1.5 equiv.)
-
Palladium Pre-catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0–3.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, hotplate, inert gas supply (Argon or Nitrogen).
Reaction Setup and Execution Workflow
Caption: General workflow for the Suzuki coupling experiment.
Step-by-Step Procedure
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[8]
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[4][8] The removal of oxygen is critical as it can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1). Degassing can be achieved by sparging with an inert gas for 20-30 minutes. Add the solvent to the reaction flask via syringe.[4]
-
Reaction: Place the sealed flask in a preheated oil bath set to 80–100 °C. Stir the reaction mixture vigorously. The elevated temperature is necessary to overcome the activation energy for the oxidative addition step, especially with an electron-rich substrate.[2]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Typical reaction times range from 4 to 24 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.[4]
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table provides guidance on selecting reaction parameters and troubleshooting common issues.
| Parameter | Recommendation & Rationale | Troubleshooting |
| Catalyst/Ligand | For electron-rich bromopyridines, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be highly effective.[4][9] These ligands promote the oxidative addition and reductive elimination steps. Pd(dppf)Cl₂ is also a robust and versatile choice. | Low Yield/No Reaction: Increase catalyst loading (up to 5 mol%). Switch to a more active ligand system (e.g., Buchwald-type ligands).[10] Ensure the catalyst is not degraded; use a fresh batch. |
| Base | The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings as they effectively form the boronate "ate" complex without promoting side reactions.[7][11] K₂CO₃ is a cost-effective and generally reliable option. | Protodeboronation (Loss of Boronic Acid): This side reaction, where the C-B bond is cleaved and replaced by hydrogen, is promoted by strong base and water.[4] Consider using a milder base (e.g., KF), anhydrous conditions, or protecting the boronic acid as a pinacol ester (BPin).[4] |
| Solvent | A mixture of an organic solvent and water is standard. 1,4-Dioxane, Toluene, and DMF are common organic phases. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2] | Poor Solubility: If reactants are not dissolving, consider a different solvent system like DMF/water or DME/water. Ensure vigorous stirring to overcome phase-transfer limitations in biphasic systems. |
| Temperature | Typically 80-110 °C. Higher temperatures can accelerate slow reactions but may also lead to catalyst decomposition or side reactions like protodeboronation.[2] | Decomposition/Side Products: If significant decomposition is observed, lower the reaction temperature and extend the reaction time. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and adaptable method for synthesizing a diverse range of substituted pyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can effectively overcome the challenges associated with this electron-rich substrate. The protocol and optimization guide provided herein serve as a comprehensive resource for scientists and drug development professionals to achieve high yields and purity in their synthetic endeavors, accelerating the discovery of new chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-3,5-dimethoxypyridine
Abstract
This comprehensive guide provides a detailed exploration of the Sonogashira cross-coupling reaction tailored for the synthesis of 4-alkynyl-3,5-dimethoxypyridine derivatives. Recognizing the unique electronic and coordinating properties of the dimethoxypyridine scaffold, this document offers field-proven insights into reaction optimization, component selection, and troubleshooting. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful C-C bond-forming reaction for the synthesis of complex molecules, functional materials, and pharmaceutical intermediates. Detailed experimental protocols, mechanistic considerations, and data-driven recommendations are presented to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This transformation is catalyzed by a dual system, typically comprising a palladium complex and a copper(I) co-catalyst, and is conducted in the presence of a base.[2] Its enduring utility in drug discovery and materials science stems from its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3]
The substrate, 4-Bromo-3,5-dimethoxypyridine, is a valuable building block. The pyridine core is a prevalent motif in pharmaceuticals, and the flanking methoxy groups can modulate the electronic properties and metabolic stability of target molecules. The bromine at the 4-position serves as a versatile handle for C-C bond formation. However, the electron-donating nature of the methoxy groups and the coordinating ability of the pyridine nitrogen can present unique challenges to the standard Sonogashira protocol, necessitating a carefully considered approach to achieve high efficiency.[4] This guide will dissect these challenges and provide robust solutions.
Mechanistic Overview: The Dual Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: the palladium cycle and the copper cycle.
The Palladium Cycle:
-
Reductive Elimination & Catalyst Regeneration: The active Pd(0) species is formed in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II)-pyridyl complex. This is often the rate-limiting step for aryl bromides.[5]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-3,5-dimethoxypyridine product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[6]
-
Deprotonation: An amine base deprotonates the alkyne, forming a copper acetylide intermediate. This species is the active nucleophile for the transmetalation step.
Below is a visual representation of this dual catalytic process.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Core Protocol: Sonogashira Coupling of this compound
This section provides a robust, general-purpose protocol for the coupling of this compound with a generic terminal alkyne. This protocol is designed as a starting point for optimization.
Materials and Reagents
-
Aryl Halide: this compound (1.0 eq.)
-
Terminal Alkyne: (1.1 - 1.5 eq.)
-
Palladium Precatalyst: PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) (2-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-5 eq.)
-
Solvent: Anhydrous, degassed DMF, THF, or Toluene
-
Inert Gas: Argon or Nitrogen
Step-by-Step Experimental Procedure
-
Flask Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., DMF, to make a ~0.2 M solution based on the aryl bromide). This is followed by the addition of the base (e.g., Et₃N, 3.0 eq.) and finally the terminal alkyne (1.2 eq.) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature. For aryl bromides, a starting temperature of 60-100 °C is recommended.[1][7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Optimization and Troubleshooting: A Scientist's Guide
Achieving high yields and purity requires careful consideration of several parameters. The pyridine nitrogen can coordinate with the palladium center, potentially inhibiting catalytic activity.[4] Furthermore, the electron-rich nature of the ring may slow the oxidative addition step. The following sections address these challenges.
Catalyst and Ligand Selection
The choice of palladium source and its associated ligands is paramount.
-
Ligands: The pyridine substrate can act as a ligand, potentially displacing the desired phosphine ligands and deactivating the catalyst. To mitigate this, using bulky, electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos can be beneficial.[4][8] These ligands promote the formation of highly active, monoligated palladium complexes and can shield the metal center from inhibition by the pyridine nitrogen.[5]
-
Catalyst Loading: A typical starting point is 1-5 mol% of the palladium catalyst.[4] For less reactive or sterically hindered substrates, increasing the catalyst loading may be necessary.[8]
The Role of Copper and Copper-Free Alternatives
-
Copper(I) Co-catalyst: CuI is the standard co-catalyst and is typically used in a 1:2 to 2:1 ratio with the palladium catalyst. Its primary role is to form the copper acetylide, which accelerates the transmetalation step.
-
Copper-Free Sonogashira: A significant side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[1] In cases where this is problematic, a copper-free protocol can be employed. These reactions often require a stronger base (e.g., an inorganic base like Cs₂CO₃ or K₂CO₃) or specific ligand systems to proceed efficiently, sometimes at room temperature.[9]
Base and Solvent Systems
The base and solvent play crucial roles in the reaction's success.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is most common. It serves both to neutralize the HBr byproduct and to facilitate the deprotonation of the alkyne.[2] Using the amine as a co-solvent or even the sole solvent can be effective.[10]
-
Solvent: Polar aprotic solvents like DMF are often excellent choices for coupling bromopyridines as they can help solubilize all components and often lead to higher reaction rates.[7] However, THF and toluene are also widely used and can be effective.[11] The choice of solvent can influence catalyst stability; for instance, THF has been anecdotally reported to sometimes promote the formation of inactive palladium black.
Reaction Parameters: Temperature and Atmosphere
-
Temperature: While aryl iodides can often react at room temperature, aryl bromides typically require heating to facilitate the oxidative addition step.[1] A temperature range of 60-100 °C is a good starting point for this compound.[7]
-
Atmosphere: It is critical to perform the reaction under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of the alkyne and can also contribute to the decomposition of the Pd(0) catalyst.[1] Thoroughly degassing the solvent and reagents is essential for reproducibility.
Data Summary: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound.
| Parameter | Recommended Condition | Rationale & Reference |
| Pd Precatalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Commonly used and effective for aryl bromides.[1] |
| Pd Loading | 2.5 mol% | A good starting point for optimization.[4][7] |
| Cu(I) Co-catalyst | CuI | Standard and effective co-catalyst.[2] |
| Cu Loading | 5 mol% | Typical loading relative to the palladium catalyst.[4][7] |
| Ligand | PPh₃ (or consider bulky ligands like XPhos for difficult couplings) | PPh₃ is standard. Bulky ligands can prevent catalyst inhibition by the pyridine nitrogen.[4][5] |
| Base | Et₃N or DIPA | Effective amine bases for alkyne deprotonation.[2] |
| Base Equivalents | 3.0 eq. | Ensures complete neutralization of HBr and facilitates deprotonation. |
| Solvent | Anhydrous, Degassed DMF | Good solvating power for pyridine derivatives and often promotes higher rates.[7] |
| Concentration | ~0.2 M | A standard concentration for cross-coupling reactions. |
| Temperature | 80 - 100 °C | Necessary for efficient oxidative addition of aryl bromides.[1][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst decomposition and alkyne homocoupling.[1] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature.3. Catalyst inhibition by pyridine nitrogen. | 1. Use fresh, high-quality catalysts and ensure anaerobic conditions.2. Increase the reaction temperature in increments (e.g., to 100-120 °C).3. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃).[4][8] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Ensure rigorous degassing of solvents and reagents.2. Reduce the amount of CuI or switch to a copper-free protocol.[9] |
| Formation of Palladium Black | Catalyst decomposition. | 1. Ensure strict anaerobic conditions.2. Consider changing the solvent (e.g., from THF to DMF or Toluene).3. Ensure the purity of all reagents. |
| Protodebromination (Replacement of Br with H) | Presence of a proton source and a reducing agent. | 1. Use anhydrous solvents and reagents.2. Ensure the base is of high purity. |
Conclusion
The Sonogashira coupling of this compound is a highly valuable transformation for accessing functionalized pyridine derivatives. While the substrate presents specific challenges due to its electronic properties and coordinating nitrogen atom, these can be effectively overcome through rational selection of catalysts, ligands, and reaction conditions. By starting with the robust protocol provided and systematically optimizing key parameters as outlined in this guide, researchers can confidently and efficiently synthesize a wide array of 4-alkynyl-3,5-dimethoxypyridine compounds for various applications in science and industry.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Semantic Scholar [semanticscholar.org]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Heck reaction with 4-Bromo-3,5-dimethoxypyridine substrates
<Application Notes and Protocols: Heck Reaction with 4-Bromo-3,5-dimethoxypypyridine Substrates
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has seen widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] Pyridine and its derivatives are crucial building blocks in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[4][5][6] The unique electronic properties and biological significance of the pyridine scaffold make the development of efficient synthetic methodologies for its functionalization a key area of research.[4][5]
This application note provides a detailed guide to the Heck reaction utilizing 4-Bromo-3,5-dimethoxypyridine as a substrate. This particular substrate presents a unique combination of an electron-deficient pyridine ring, rendering the C-Br bond susceptible to oxidative addition, and electron-donating methoxy groups that can influence the reactivity and regioselectivity of the coupling. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss critical parameters that influence reaction outcomes.
Mechanistic Overview: The Heck Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2][7] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or vinyl halide (in this case, this compound), forming a Pd(II) complex.[1][2]
-
Alkene Coordination (π-Complex Formation): The alkene substrate then coordinates to the palladium center, forming a π-complex.[2]
-
Migratory Insertion (Carbopalladation): The aryl group on the palladium complex undergoes a syn-migratory insertion into the coordinated alkene. This step forms a new carbon-carbon bond and establishes the stereochemistry of the product.[1][2]
-
β-Hydride Elimination: A hydrogen atom on a carbon adjacent (β) to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product.[1][2] This step typically proceeds with syn-stereochemistry.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.[1][7]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Coupling | NROChemistry [nrochemistry.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. byjus.com [byjus.com]
The Strategic Utility of 4-Bromo-3,5-dimethoxypyridine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous blockbuster drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in the design of therapeutic agents. The strategic functionalization of the pyridine ring is therefore a critical endeavor in the quest for novel drugs. 4-Bromo-3,5-dimethoxypyridine emerges as a particularly valuable building block in this context. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3][4] Concurrently, the methoxy groups at the 3 and 5-positions modulate the electronic and steric properties of the pyridine core, influencing its reactivity and the conformational presentation of the final molecule. This unique substitution pattern makes this compound an ideal starting point for the synthesis of compound libraries aimed at a range of biological targets, most notably protein kinases.
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
While a direct blockbuster drug synthesized from this compound is not yet prominent in the public domain, its structural motifs are highly relevant to the field of kinase inhibitor development.[5][6][7] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme, with various substituents extending into adjacent hydrophobic and hydrophilic regions to confer potency and selectivity.
The 4-substituted 3,5-dimethoxypyridine scaffold is well-suited to fulfill this role. The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, while the substituents introduced at the 4-position via cross-coupling can be tailored to occupy the hydrophobic pocket. The dimethoxy groups can further influence solubility and metabolic stability.
Experimental Protocols: Harnessing the Reactivity of this compound
The primary utility of this compound in drug discovery lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The two most pertinent transformations for introducing molecular diversity are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3,5-dimethoxypyridines
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Material | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 equiv |
| Arylboronic acid | Coupling Partner | 1.1 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 2-5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 equiv |
| Solvent | Reaction Medium | Degassed 1,4-Dioxane/Water (4:1) |
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3,5-dimethoxypyridines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the 4-position of the pyridine ring.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
| Reagent/Material | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 equiv |
| Amine (Primary or Secondary) | Coupling Partner | 1.2 - 2.0 equiv |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | Catalyst | 1-2 mol% |
| Phosphine Ligand (e.g., Xantphos) | Ligand | 2-4 mol% |
| Base (e.g., NaOtBu, Cs₂CO₃) | Deprotonates Amine | 1.4 - 2.5 equiv |
| Solvent | Reaction Medium | Anhydrous, degassed Toluene or Dioxane |
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine, via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Characterization and Downstream Applications
The resulting 4-substituted-3,5-dimethoxypyridine derivatives can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry. These compounds can then be entered into high-throughput screening campaigns to identify initial hits against a target of interest. For example, a library of 4-aryl and 4-amino-3,5-dimethoxypyridines could be screened against a panel of protein kinases to identify novel inhibitor scaffolds.
Logical Workflow for Drug Discovery using this compound
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Drug discovery workflow.
Conclusion: A Versatile Scaffold for Future Therapies
This compound represents a highly valuable and versatile building block for modern drug discovery. Its strategic placement of a reactive bromine handle and modulating methoxy groups provides an excellent starting point for the synthesis of diverse compound libraries. The robust and well-established protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination allow for the efficient exploration of chemical space around the privileged pyridine core. While it may not yet be the foundation of a marketed drug, its potential for the discovery of novel therapeutics, particularly in the area of kinase inhibition, is undeniable. Researchers and drug development professionals are encouraged to consider this compound as a key component in their synthetic and screening strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 7. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 4-Bromo-3,5-dimethoxypyridine as a Strategic Precursor for the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this field, privileged scaffolds that effectively target the ATP-binding site are of immense value. The pyridine core, in particular, is a well-established hinge-binding motif present in numerous approved and investigational kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromo-3,5-dimethoxypyridine as a versatile and powerful precursor for the synthesis of novel kinase inhibitors. We will explore its chemical reactivity, provide detailed, field-proven protocols for key synthetic transformations, and discuss the underlying principles that make this building block exceptionally suited for modern medicinal chemistry campaigns.
The Strategic Advantage of the 3,5-Dimethoxypyridine Scaffold
The utility of this compound stems from a unique combination of structural and electronic features that are highly advantageous for kinase inhibitor design.
-
The Pyridine Core as a Hinge Binder: The pyridine nitrogen is a crucial hydrogen bond acceptor. This allows it to form a key interaction with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine moiety of ATP.[1] This foundational interaction anchors the inhibitor, providing a basis for potency.
-
The 4-Bromo Functional Handle: The bromine atom at the C4 position is a robust and versatile handle for modern cross-coupling chemistry.[3] Its reactivity is well-understood, allowing for the predictable and efficient introduction of a wide array of molecular fragments through reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[4][5][6] This enables the exploration of chemical space extending into the solvent-exposed region of the ATP pocket, which is critical for tuning selectivity and physicochemical properties.
-
Electronic Influence of the Methoxy Groups: The two methoxy groups at the C3 and C5 positions are electron-donating substituents. Their presence influences the electron density of the pyridine ring, which can modulate the basicity of the ring nitrogen and the reactivity of the C-Br bond. This electronic tuning can be crucial for optimizing binding affinity and reaction efficiency.
Physicochemical Properties of the Precursor
A clear understanding of the precursor's physical and chemical properties is essential for safe handling and effective reaction setup.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | |
| Molecular Weight | 218.05 g/mol | |
| Exact Mass | 216.97400 Da | |
| Boiling Point | 275.2 ± 35.0 °C (Predicted) | |
| Density | 1.484 ± 0.06 g/cm³ (Predicted) | |
| Appearance | Solid | [7] |
| CAS Number | 1033610-45-5 |
Safety, Handling, and Storage
Scientific integrity begins with safety. This compound, like many brominated heterocyclic compounds, requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[12] It is often recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) in a refrigerator to maintain long-term stability.[9]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[8]
Core Synthetic Methodologies: Building Kinase Inhibitor Scaffolds
The true power of this compound is realized through its application in palladium-catalyzed cross-coupling reactions. These methods are the workhorses of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures.[13]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is the premier method for creating C(sp²)-C(sp²) bonds, allowing for the introduction of aryl and heteroaryl moieties at the 4-position of the pyridine ring.[5][14]
Causality Behind the Protocol: The reaction's success hinges on a catalytic cycle involving a palladium(0) species. The choice of base is critical; it activates the boronic acid, facilitating the "transmetalation" step, which is often rate-limiting.[5] The solvent system (typically an organic solvent with water) is crucial for dissolving both the organic and inorganic reagents.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[15]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.[5]
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The formation of a C-N bond is arguably one of the most critical steps in synthesizing kinase inhibitors, as the resulting secondary amine often serves as the key hinge-binding element. The Buchwald-Hartwig amination is the gold standard for this transformation.[6][16][17]
Causality Behind the Protocol: This reaction relies on a palladium catalyst paired with a specialized phosphine ligand. The ligand's structure is critical; bulky, electron-rich ligands (like XPhos or RuPhos) accelerate the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[6] A strong, non-nucleophilic base (like NaOt-Bu or Cs₂CO₃) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[17]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of argon, add to an oven-dried Schlenk tube: this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and XPhos (0.04 equiv.).
-
Inert Atmosphere: If not in a glovebox, seal the tube and evacuate and backfill with argon three times.[16]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction's progress until the starting bromide is fully consumed, as determined by LC-MS.[4]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired aminopyridine.
From Precursor to Inhibitor: Biological Context and Design
The ultimate goal of these synthetic efforts is to produce molecules that can effectively and selectively inhibit a target kinase. The 3,5-dimethoxy-4-aminopyridine scaffold, readily accessible from the precursor, is an excellent starting point.
The Kinase Hinge Interaction: The aminopyridine core is designed to interact with the hinge region of the kinase domain. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine proton acts as a hydrogen bond donor, forming a bidentate interaction that is a hallmark of many potent Type I and Type II kinase inhibitors.
Targeting a Generic Kinase Signaling Pathway: Kinase inhibitors function by blocking the phosphorylation cascade that drives many cellular processes like proliferation and survival. A simplified representation of such a pathway highlights the critical intervention point for an inhibitor.
Caption: A representative kinase signaling pathway targeted by an inhibitor.
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for the efficient and modular synthesis of sophisticated kinase inhibitors. Its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides medicinal chemists with a reliable platform to rapidly generate diverse libraries of compounds. By understanding the principles behind its reactivity and applying the robust protocols detailed in this guide, researchers can significantly accelerate their drug discovery programs, moving from a simple precursor to potent and selective modulators of kinase activity.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromo-3?5-dimethoxypyridine – Biotuva Life Sciences [biotuva.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Note: High-Purity Purification of 4-Bromo-3,5-dimethoxypyridine via Optimized Recrystallization
Abstract
4-Bromo-3,5-dimethoxypyridine is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this reagent is paramount for the success of subsequent synthetic transformations, directly impacting reaction yields, impurity profiles, and the biological activity of target molecules. This application note provides a comprehensive, field-proven guide for the purification of commercial-grade this compound (CAS 1033610-45-5) to >99% purity using optimized recrystallization techniques. We will delve into the scientific principles, present a detailed step-by-step protocol, offer troubleshooting solutions, and provide a framework for purity validation.
The Scientific Imperative for Recrystallization
Recrystallization is not merely a procedural step; it is a precision technique founded on the principles of differential solubility. The objective is to exploit the variance in solubility between the desired compound and its impurities within a chosen solvent or solvent system at different temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum volume of a hot solvent to create a saturated solution. As this solution undergoes controlled cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered lattice structure. This lattice formation is selective and tends to exclude impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[1] The success of this technique is therefore critically dependent on the judicious selection of the solvent system.
Health and Safety Precautions
Authoritative Grounding: While a specific Safety Data Sheet (SDS) for this compound is not extensively detailed in public literature, data from structurally related brominated pyridines necessitates a high degree of caution. Compounds like 4-Bromopyridine Hydrobromide are classified as toxic if swallowed, inhaled, or in contact with skin.[2] Other halo-pyridines are known skin and eye irritants.[3][4]
Mandatory Protocol:
-
All handling of this compound, both solid and in solution, must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is non-negotiable. This includes, at a minimum:
-
Nitrile gloves (double-gloving is recommended).
-
A flame-resistant lab coat.
-
Chemical splash goggles or a full-face shield.
-
-
Avoid inhalation of dust or vapors.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
Protocol Part I: Empirical Solvent System Selection
The molecular structure of this compound, with its polar pyridine nitrogen and methoxy groups, suggests solubility in polar organic solvents. The first critical step is to empirically determine the optimal solvent.
Methodology:
-
Arrange six small, labeled test tubes.
-
In each tube, place approximately 20-30 mg of crude this compound.
-
To each tube, add 0.5 mL of a different solvent from the list in the table below.
-
Observe and record the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath, observing any change in solubility.
-
The ideal single solvent will exhibit poor solubility at room temperature but complete solubility when hot.[5]
-
For a mixed-solvent system, find a "good" solvent that dissolves the compound at all temperatures and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[5]
Table 1: Solubility Screening Data
| Solvent System | Predicted Polarity | Solubility at 25°C | Solubility at ~70°C | Suitability Notes |
|---|---|---|---|---|
| Water | High | Insoluble | Insoluble | Potential "poor" solvent in a mixed system. |
| Ethanol | High-Medium | Sparingly Soluble | Soluble | Promising single solvent candidate. |
| Methanol | High-Medium | Soluble | Very Soluble | May be too effective, leading to low yield. |
| Isopropanol | Medium | Sparingly Soluble | Soluble | Good alternative to ethanol. |
| Ethyl Acetate | Medium-Low | Soluble | Very Soluble | Possible "good" solvent for a mixed system. |
| Hexane | Low | Insoluble | Insoluble | Promising "poor" solvent (anti-solvent). |
| Ethanol/Water | Tunable | Variable | Variable | Excellent mixed-solvent candidate.[6] |
| Ethyl Acetate/Hexane | Tunable | Variable | Variable | Excellent mixed-solvent candidate.[7] |
Scientist's Note: Based on typical results for substituted pyridines, Ethanol is an excellent starting point for a single-solvent recrystallization. An Ethyl Acetate/Hexane system is a powerful alternative for a mixed-solvent approach, offering fine control over the crystallization point.
Protocol Part II: Detailed Recrystallization Workflow
This protocol is based on a 5.0 g scale using an Ethanol single-solvent system.
Materials & Equipment:
-
Crude this compound (5.0 g)
-
Ethanol (200-proof, reagent grade)
-
Activated Carbon (decolorizing charcoal, if needed)
-
125 mL and 250 mL Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass stemless funnel and fluted filter paper
-
Büchner funnel and vacuum flask
-
Ice bath
-
Spatulas and magnetic stir bars
Step-by-Step Methodology:
-
Dissolution: Place the 5.0 g of crude material into the 125 mL Erlenmeyer flask with a stir bar. Add approximately 25 mL of ethanol. Heat the mixture gently on the hot plate with stirring. Continue to add hot ethanol in small (~5 mL) portions until the solid just completely dissolves.
-
Scientist's Note: The goal is to use the absolute minimum amount of hot solvent to form a saturated solution. Using excess solvent is a common cause of low recovery yield.[6]
-
-
Decolorization (Conditional Step): If the hot solution exhibits a significant color (e.g., yellow or brown), remove it from the heat source. Allow it to cool for one minute, then add a very small amount (~50-100 mg) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.[8]
-
Scientist's Note: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities. However, it can also adsorb the target compound, so it must be used sparingly.
-
-
Hot Gravity Filtration: Place the stemless funnel with fluted filter paper into the neck of the 250 mL Erlenmeyer flask. Pre-heat the entire apparatus by pouring a small amount of boiling ethanol through it. Discard this ethanol and immediately pour the hot, saturated solution through the filter paper.
-
Scientist's Note: This step removes the activated charcoal and any insoluble impurities. Pre-heating the apparatus is critical to prevent premature crystallization of the product in the funnel, which would clog the filter and reduce the yield.[1]
-
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Scientist's Note: Slow, undisturbed cooling is essential for the formation of large, well-defined crystals. A rapid crash-cooling process can trap impurities within the crystal lattice, defeating the purpose of the purification.[8]
-
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Once the solvent has been drawn through, wash the crystals on the filter paper with a small amount (5-10 mL) of ice-cold ethanol.
-
Scientist's Note: The wash step removes the residual mother liquor, which is rich in soluble impurities. The solvent must be ice-cold to minimize re-dissolving the purified product crystals.
-
-
Drying: Leave the crystals under vacuum for 10-15 minutes to pull air through and partially dry them. Then, transfer the purified crystals to a watch glass and allow them to air dry completely in the fume hood. For optimal dryness, a vacuum oven at low heat (e.g., 40°C) can be used.
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting and Optimization
Table 2: Common Recrystallization Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) | Citation(s) |
|---|---|---|---|
| No Crystals Form | The solution is not supersaturated; too much solvent was used. | 1. Scratch the inner wall of the flask with a glass rod to create nucleation sites. 2. Add a single "seed" crystal of pure product, if available. 3. Gently boil off a portion of the solvent to increase concentration and allow to cool again. | [5][6] |
| "Oiling Out" | The compound's melting point is lower than the solution's temperature at saturation; cooling was too rapid. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to lower the saturation temperature. 3. Ensure very slow cooling; insulate the flask if necessary. | [1][8] |
| Low Crystal Yield | Too much solvent was used during dissolution; product is still in the mother liquor. | 1. Reduce the volume of the mother liquor by ~50% via evaporation. 2. Cool the concentrated liquor to obtain a "second crop" of crystals. (Note: this crop may be less pure). | [6] |
| Crystals are Colored | Incomplete removal of colored impurities. | If the optional decolorization step was skipped, re-dissolve the crystals and repeat the process, including the activated charcoal step. |[8] |
Purity Assessment and Validation
The success of the purification must be validated empirically.
Table 3: Purity Validation and Expected Results
| Analysis Method | Purpose | Expected Result for Crude Material | Expected Result for Purified Product |
|---|---|---|---|
| Melting Point | Assess purity and identity. | Broad melting range, lower than literature value. | Sharp melting range (e.g., within 1-2°C), consistent with pure compound. |
| Thin-Layer Chromatography (TLC) | Visualize number of components. | May show a primary spot with one or more minor impurity spots. | A single, distinct spot. |
| ¹H NMR Spectroscopy | Confirm structure and purity. | Peaks corresponding to the product, with additional small peaks from impurities. | Clean spectrum with correct chemical shifts, integrations, and coupling constants. Absence of impurity peaks. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantify purity and identify impurities. | Main peak area of ~95%.[9] | Main peak area >99%. |
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. benchchem.com [benchchem.com]
- 7. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo-3,5-dimethoxypyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with the coupling of 4-Bromo-3,5-dimethoxypyridine. As a sterically hindered and electron-rich substrate, it presents unique challenges that often require optimization beyond standard protocols.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the this compound starting material. What are the likely causes?
Answer: Low conversion is typically a sign that the catalytic cycle is not initiating or turning over efficiently. The primary bottleneck for electron-rich aryl bromides like this compound is often the initial oxidative addition step.[1][2] Here are the key areas to investigate:
A. Inadequate Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[1] The electron-donating methoxy groups make the aryl bromide less reactive towards oxidative addition.[1] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[3][4]
-
Expert Insight: You need a more robust catalyst system to overcome these hurdles. The combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is the modern standard for such couplings.[1][5] These ligands stabilize the palladium center, promote the challenging oxidative addition, and accelerate the final reductive elimination step.[6]
Recommended Catalyst Systems for Initial Screening:
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-3% Pd, 2-6% Ligand | Excellent for sterically hindered and electron-rich substrates. |
| Pd₂(dba)₃ | XPhos | 1-3% Pd, 2-6% Ligand | Highly active and versatile for a broad range of substrates. |
| Pd(dppf)Cl₂ | (None needed) | 3-5% | A reliable, air-stable catalyst, though sometimes less active than Buchwald-type systems.[7] |
B. Suboptimal Base Selection: The base plays a critical role in the Suzuki reaction. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9][10] For challenging couplings, a moderately strong inorganic base is often required.
-
Expert Insight: Potassium phosphate (K₃PO₄) is frequently the base of choice for difficult Suzuki couplings.[11] It has sufficient basicity to promote the reaction while being less harsh than organic bases like NaOtBu, which can sometimes promote side reactions.[3] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option.[6][11]
C. Insufficient Thermal Energy: Given the lower reactivity of the substrate, room temperature conditions are unlikely to be effective.[12] Higher temperatures are generally required to overcome the activation energy for oxidative addition.
-
Recommendation: Start with a reaction temperature in the range of 80-110 °C. Solvents like 1,4-dioxane or toluene are suitable for these temperatures.[1][13]
Question 2: My starting material is consumed, but the yield of the desired product is low. What common side reactions are occurring?
Answer: This scenario indicates that while the catalyst is active, the desired cross-coupling pathway is competing with unproductive side reactions. The primary culprits are protodeboronation and homocoupling.
A. Protodeboronation: This is the cleavage of the C–B bond of your boronic acid partner, replacing it with a hydrogen atom.[1] Electron-rich boronic acids are particularly susceptible to this side reaction, which is often promoted by excess base and the presence of water.[1]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[1]
-
Use a More Stable Boron Species: Convert the boronic acid to a more stable pinacol boronate ester (Bpin). These are significantly more resistant to protodeboronation and are cleaved in situ during the reaction.[1][2]
-
Control Base Stoichiometry: Use the minimum effective amount of base (typically 2.0-3.0 equivalents).
-
B. Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This reaction becomes competitive if the desired cross-coupling is slow. The presence of oxygen is a known promoter of homocoupling.[1][14]
-
Mitigation Strategies:
-
Thorough Degassing: The most critical step is to remove all dissolved oxygen from your solvent and reaction vessel. Use a freeze-pump-thaw technique (at least three cycles) for the solvent or bubble with an inert gas for 20-30 minutes.[7][15][16] Ensure the reaction is maintained under a positive pressure of inert gas.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce side reactions compared to Pd(II) sources which require in situ reduction.[16]
-
C. Hydrodehalogenation (Debromination): This is the replacement of the bromine on your pyridine substrate with a hydrogen atom.[3][17] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.
-
Potential Hydride Sources & Prevention:
-
Solvent: Alcohols can sometimes act as hydride donors. If using an alcohol-containing solvent, ensure it is anhydrous.
-
Base: Avoid bases that can readily provide a hydride, such as sodium borohydride. Weaker inorganic bases are preferred.[3]
-
Impurities: Ensure high purity of all reagents.
-
Experimental Workflow and Visualization
A logical approach to troubleshooting is essential. The following workflow can help guide your optimization efforts.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate? This substrate has two key features that complicate the Suzuki coupling:
-
Electronic Effects: The two methoxy groups are strongly electron-donating, which enriches the pyridine ring with electron density. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step.[1]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst. This can sequester the catalyst in an inactive state, effectively poisoning it and preventing it from participating in the catalytic cycle.[3][4]
Q2: What is the fundamental mechanism of the Suzuki coupling? The reaction proceeds through a catalytic cycle involving a palladium catalyst.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.[8][18]
-
Transmetalation: The organoboron compound (activated by the base to form a boronate) transfers its organic group to the palladium center, displacing the bromide.[8][18]
-
Reductive Elimination: The two organic groups on the palladium complex couple together to form the new C-C bond of the final product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.[8][19]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Q3: How critical is the choice of boronic acid vs. boronate ester? While boronic acids are the traditional coupling partners, they are more prone to decomposition pathways like protodeboronation.[2] For challenging or lengthy reactions, using a more stable boronate ester, such as a pinacol ester (Bpin), is highly recommended.[1] They provide a slow, steady supply of the transmetalating species and are less susceptible to degradation, often leading to cleaner reactions and higher yields.
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound and should be optimized as needed.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (Spherical-phos) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with Argon to ensure an oxygen-free environment.[1][4]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe. The typical reaction concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. benchchem.com [benchchem.com]
- 19. ocf.berkeley.edu [ocf.berkeley.edu]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-3,5-dimethoxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-3,5-dimethoxypyridine. The unique electronic and steric properties of this substrate present specific challenges and opportunities in synthesis, which we will address in a direct question-and-answer format.
Understanding Your Substrate: this compound
Before troubleshooting, it's crucial to understand the inherent characteristics of your starting material. This compound is an electron-rich heteroaryl halide. The two methoxy groups donate electron density into the pyridine ring, and the nitrogen atom acts as an electron-withdrawing group. This electronic nature can influence the oxidative addition step in palladium-catalyzed reactions. Furthermore, the methoxy groups provide some steric hindrance around the reaction center. These factors are critical when selecting the appropriate base, solvent, and catalyst system.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[1][2] However, achieving high yields with this compound requires careful optimization of the base and solvent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling, and how do I choose the right one for my substrate?
A1: The base plays multiple critical roles in the Suzuki-Miyaura catalytic cycle.[3] Its main function is to activate the boronic acid by forming a more nucleophilic "ate" complex (organoborate), which facilitates the crucial transmetalation step with the palladium center.[3][4][5] For an electron-rich substrate like this compound, where oxidative addition might be slower, ensuring efficient transmetalation is key.
-
Weak Bases (e.g., NaHCO₃, K₂CO₃): These are often a good starting point but may be insufficient for less reactive boronic acids or if the reaction is sluggish.
-
Stronger Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are highly effective and commonly used. Potassium phosphate (K₃PO₄) is an excellent choice for many Suzuki couplings, providing a good balance of reactivity and functional group tolerance.[6]
-
Organic Bases (e.g., Et₃N, DIPEA): These are generally less common in modern Suzuki protocols and can sometimes interfere with the catalyst.
-
Alkoxide Bases (e.g., NaOtBu, KOtBu): While very strong, these can promote side reactions like protodeboronation, especially with sensitive boronic acids.[7]
Recommendation: Start with K₃PO₄ or Cs₂CO₃. If you observe decomposition of your starting material or product, consider a weaker base like K₂CO₃.
Q2: My reaction is not going to completion. Could the solvent be the issue?
A2: Absolutely. The solvent system must solubilize the reactants and catalyst while being compatible with the reaction conditions. A common issue is poor solubility of the inorganic base.
-
Aprotic Nonpolar Solvents (e.g., Toluene, 1,4-Dioxane): These are classic choices for Suzuki reactions. 1,4-Dioxane is often favored for its ability to coordinate with the palladium catalyst.
-
Aprotic Polar Solvents (e.g., DMF, DMAc): These can be effective but may lead to side reactions at high temperatures.
-
Ethereal Solvents (e.g., THF, 2-MeTHF): Good choices, with 2-MeTHF being a greener alternative to THF.[8]
-
Water Mixtures: Adding a small amount of water (e.g., Dioxane/H₂O 4:1) is a very common and effective strategy. Water can significantly increase the solubility of the inorganic base, accelerating the reaction.[6][9] It can also facilitate the formation of the active palladium species.
Recommendation: A mixture of 1,4-dioxane and water is an excellent and robust starting point for this substrate.
Troubleshooting Guide: Suzuki Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective Base: The chosen base may be too weak to form the boronate complex efficiently.[4] 2. Catalyst Deactivation: Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst.[1][7] 3. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation).[7] | 1. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 2. Ensure the solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[7][9] 3. Use a fresh bottle of boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[7] |
| Homocoupling of Boronic Acid | 1. Presence of Pd(II): If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be coupled with the homocoupling of the boronic acid.[1] 2. Presence of Oxygen: Oxygen can promote homocoupling.[1] | 1. Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species. 2. Rigorously degas all reagents and solvents. |
| Protodeboronation of Boronic Acid | 1. Excessively Harsh Conditions: High temperatures or a very strong base can cause the boronic acid C-B bond to be cleaved and replaced by a C-H bond.[7] | 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃) or switch to anhydrous conditions with a base like KF.[2] 3. Use a more stable boronic ester.[1][7] |
| Dehalogenation of Pyridine | 1. Side Reaction Pathway: After oxidative addition, the palladium complex can sometimes react with a hydride source (e.g., solvent, amine base) leading to the removal of the bromine.[1] | 1. Choose a solvent less prone to acting as a hydride donor. 2. Optimize the ligand to favor reductive elimination over dehalogenation. |
Visualizing the Mechanism & Key Decision Points
Validated Experimental Protocol: Suzuki Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe. The final concentration of the pyridine substrate should be approximately 0.1 M.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and ligand if necessary under a positive flow of inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is highly sensitive to the choice of base, solvent, and ligand.[10][11]
Frequently Asked Questions (FAQs)
Q1: I'm getting low yields in my Buchwald-Hartwig amination. Is the base too weak or too strong?
A1: The base in a Buchwald-Hartwig reaction deprotonates the amine (or a palladium-amine complex) to form the palladium-amido complex, which is necessary for the final reductive elimination step.[11][12] The choice of base is critical and substrate-dependent.
-
Alkoxide Bases (e.g., NaOtBu, LiHMDS): These are the most common and highly effective bases for this reaction.[13] Sodium tert-butoxide is often the first choice. They are strong enough to deprotonate a wide range of amines.
-
Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are milder and can be used when base-sensitive functional groups are present. However, they often require higher temperatures or more active catalyst systems to be effective.
Recommendation: For this compound, start with a strong base like NaOtBu. The electron-rich nature of the pyridine may require forcing conditions, and a strong base is usually necessary to drive the reaction to completion.
Q2: Which solvent is best for Buchwald-Hartwig reactions with this substrate?
A2: Solvent choice impacts catalyst activity and solubility. Aprotic solvents are almost always used.
-
Aromatic Solvents (e.g., Toluene, Xylene): These are excellent, high-boiling, and non-coordinating solvents that are very common in Buchwald-Hartwig amination.[14]
-
Ethereal Solvents (e.g., 1,4-Dioxane, THF, t-Bu₂O): Also very effective. Dioxane is a frequent choice.
-
Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by coordinating to the palladium catalyst.[13]
Recommendation: Toluene is an excellent first choice due to its high boiling point and inert nature.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Base Strength: The base may not be strong enough to generate the palladium-amido complex. 2. Ligand Choice: The ligand may not be suitable for this electron-rich substrate. Bulky, electron-rich phosphine ligands are often required.[11] 3. Catalyst Inhibition: The pyridine nitrogen on the substrate or product could be coordinating to the palladium, inhibiting the catalyst. | 1. Switch to a stronger base like NaOtBu or LHMDS.[13] 2. Screen a panel of Buchwald or Hartwig ligands (e.g., XPhos, RuPhos, BrettPhos).[11] 3. Using a bulky ligand helps prevent catalyst inhibition and promotes the desired reaction pathway. |
| Hydrodehalogenation (Loss of Bromine) | 1. β-Hydride Elimination: This is a common side reaction where a β-hydrogen on the amine is eliminated, leading to dehalogenation of the aryl halide and formation of an imine.[11][12] | 1. Use a ligand that promotes reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are designed for this purpose.[11] 2. Ensure the reaction is run at the lowest effective temperature. |
| Product Decomposition | 1. Harsh Basic Conditions: The strong base may be degrading the starting material or the desired amine product. | 1. Switch to a milder base like K₃PO₄, but be aware that this may require a more active catalyst system or higher temperatures. 2. Minimize reaction time once conversion is complete. |
Visualizing the Troubleshooting Workflow
Section 3: Sonogashira Coupling
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is typically catalyzed by palladium, often with a copper(I) co-catalyst, in the presence of an amine base.[15]
Frequently Asked Questions (FAQs)
Q1: What are the roles of the base and the copper co-catalyst in a Sonogashira reaction?
A1:
-
Base: The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two main purposes. First, it deprotonates the terminal alkyne to form a reactive acetylide species. Second, it acts as a scavenger for the hydrogen halide (HBr) that is generated during the reaction.[16]
-
Copper(I) Co-catalyst: In the traditional Sonogashira mechanism, the copper(I) salt (e.g., CuI) reacts with the acetylide to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex more rapidly than the free acetylide would. While "copper-free" Sonogashira protocols exist, the copper-catalyzed version is often more reliable and faster.[15]
Q2: My Sonogashira coupling with this compound is sluggish. What should I change?
A2: The electron-rich nature of the pyridine can slow down the oxidative addition step.[17]
-
Increase Temperature: This is often the most straightforward solution to accelerate a sluggish reaction.
-
Solvent Choice: While THF and DMF are common, using a less coordinating solvent might be beneficial. Ensure your amine base is fully soluble.
-
Ligand: The choice of phosphine ligand is crucial. Triphenylphosphine (PPh₃) is standard, but a more electron-rich and bulky ligand might be required to facilitate the catalytic cycle with this challenging substrate.
-
Base: While Et₃N is standard, a stronger, non-coordinating organic base or even an inorganic base in some protocols might be necessary.
Recommendation: Start with the standard Pd/Cu/amine base system in DMF or THF. If the reaction is slow, cautiously increase the temperature to 60-80 °C. If that fails, consider screening different phosphine ligands.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Deactivation: Oxygen can deactivate the Pd(0) catalyst. 2. Poor Alkyne Deprotonation: The amine base may not be strong enough or may be of poor quality. 3. Slow Oxidative Addition: The electron-rich pyridine substrate is less reactive.[17] | 1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. 2. Use freshly distilled, high-purity amine base. Consider using a stronger base if necessary. 3. Increase the reaction temperature or screen more active catalyst/ligand systems. |
| Glaser Coupling (Alkyne Homocoupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, which is catalyzed by the copper salt. | 1. This is a strong indicator of insufficient degassing. Purge the reaction mixture thoroughly with an inert gas before adding the catalysts. |
| Complex Mixture of Products | 1. Reaction Temperature Too High: High temperatures can lead to decomposition or side reactions. | 1. Find the minimum temperature required for a reasonable reaction rate. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. DSpace [repository.kaust.edu.sa]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Challenging Suzuki Coupling of Pyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine moieties. As drug development professionals and researchers, you are aware that while the Suzuki coupling is a powerful tool for C-C bond formation, its application to nitrogen-containing heterocycles like pyridine presents a unique and often frustrating set of challenges. The lone pair on the pyridine nitrogen can act as a ligand, leading to catalyst inhibition and a host of unwanted side reactions.[1][2][3]
This guide is designed to move beyond simple protocols. It provides a structured approach to diagnosing problems, understanding the underlying chemical principles, and selecting the optimal catalyst system to ensure your challenging pyridine couplings are successful, reproducible, and scalable.
Part 1: Troubleshooting Guide for Pyridine Suzuki Couplings
This section addresses the most common failure modes encountered during the Suzuki coupling of pyridines. Use this guide to diagnose issues with your reaction and implement targeted solutions.
Problem 1: Low to No Conversion of Starting Materials
This is the most frequent issue, often pointing to a problem with the catalytic cycle's initiation or propagation.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Catalyst Inhibition (Poisoning) | Solution: Switch to a catalyst system with bulky, electron-rich ligands.[1][2] Rationale: The pyridine nitrogen coordinates to the palladium center, deactivating the catalyst.[3] Bulky ligands, such as SPhos, XPhos, or RuPhos (Buchwald Ligands)[4][5], create a sterically hindered environment around the palladium, which disfavors coordination by the pyridine nitrogen and promotes the desired catalytic cycle. N-Heterocyclic Carbene (NHC) ligands also serve this purpose due to their strong σ-donating properties.[6][7] |
| Ineffective Pre-catalyst Activation | Solution: Ensure your reaction conditions facilitate the reduction of your Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) to the active Pd(0) species.[2] Rationale: The catalytic cycle begins with Pd(0).[3] If using a Pd(II) source, this reduction is a critical first step. In some cases, switching to a dedicated Pd(0) pre-catalyst like Pd₂(dba)₃ (with an appropriate ligand) or a pre-formed Pd(0) complex can resolve this issue. |
| Poor Ligand Choice | Solution: Avoid traditional, less electron-rich ligands like PPh₃.[2] Rationale: For challenging substrates like pyridines, ligands must be sufficiently electron-rich to facilitate the oxidative addition step, especially with less reactive aryl chlorides.[3][8] Ligands like PPh₃ are often not robust enough to promote this key step effectively in heteroaromatic couplings. |
| Inappropriate Base | Solution: Screen stronger, non-nucleophilic bases. K₃PO₄ and Cs₂CO₃ are often superior choices to weaker bases like Na₂CO₃.[2] Rationale: The base is critical for activating the boronic acid/ester in the transmetalation step.[3] The solubility and strength of the base can dramatically affect the rate of this step. Finely ground, anhydrous base is essential for reproducibility.[2] |
| Oxygen Contamination | Solution: Rigorously degas all solvents and reagents.[2] Rationale: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by oxygen. This not only halts the primary catalytic cycle but can also promote the homocoupling of boronic acids.[2][3] Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9] |
Problem 2: Significant Protodeboronation of the Boronic Acid/Ester
This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, depletes your nucleophile and is a major cause of low yields.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Hydrolysis of Boronic Acid | Solution: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate .[1] Rationale: Boronic esters are significantly more stable towards hydrolysis than their corresponding boronic acids.[1] This is particularly critical for 2-pyridylboron reagents, which are notoriously unstable.[10][11] |
| Presence of Water | Solution: Use anhydrous solvents and ensure the base is thoroughly dried.[2] Rationale: Protodeboronation is fundamentally a hydrolysis reaction. Minimizing the presence of water in the reaction mixture is the most direct way to suppress this side reaction. |
| High Reaction Temperature | Solution: If possible, screen lower reaction temperatures. Rationale: Like many decomposition pathways, protodeboronation is often accelerated at higher temperatures. The use of a highly active catalyst system may allow for efficient coupling at milder temperatures (e.g., 60-80 °C instead of >100 °C). |
Problem 3: Homocoupling of the Boronic Acid/Ester
This side reaction leads to the formation of a symmetrical bipyridine (from a pyridineboronic acid) or biaryl (from an arylboronic acid), consuming the nucleophile.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Oxidation of Pd(0) to Pd(II) | Solution: Ensure strict exclusion of oxygen from the reaction.[2] Rationale: Homocoupling is often promoted by Pd(II) species. Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that dimerizes the boronic acid.[2][3] Rigorous degassing is the most critical preventative measure. |
| Sub-optimal Stoichiometry | Solution: Optimize the stoichiometry. Avoid using a large excess of the boronic acid reagent. Rationale: While a slight excess (1.2-1.5 equivalents) of the boronic acid is common to drive the reaction to completion, a large excess can increase the statistical likelihood of homocoupling.[2] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of pyridines, especially 2-substituted pyridines, so challenging?
A1: The primary challenge stems from the Lewis basicity of the pyridine nitrogen.[12] The nitrogen's lone pair of electrons can coordinate strongly to the palladium catalyst, forming an off-cycle, inactive complex. This process, known as catalyst poisoning, effectively removes the catalyst from the productive cycle.[3]
The "2-pyridyl problem" is even more acute.[11] In addition to catalyst poisoning, 2-pyridylboron reagents are notoriously unstable and prone to rapid protodeboronation.[10] Furthermore, the proximity of the nitrogen to the reaction center can lead to slow rates of transmetalation, further complicating the reaction.[10]
Caption: The productive Suzuki cycle vs. the catalyst poisoning pathway.
Q2: How do I choose the right ligand for my pyridine coupling?
A2: The choice of ligand is arguably the most critical parameter for a successful pyridine coupling. You should prioritize ligands that are both bulky and electron-rich .
-
Bulkiness: Steric hindrance around the metal center physically blocks the pyridine nitrogen from coordinating, thus preventing catalyst deactivation.[5]
-
Electron-Richness: A high electron density on the palladium center, induced by the ligand, facilitates the rate-limiting oxidative addition step, especially for less reactive electrophiles like aryl chlorides.[13]
Recommended Ligand Classes:
| Ligand Class | Examples | Key Features |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | The "gold standard" for challenging couplings.[4] Offer a fantastic combination of steric bulk and electron-donating ability. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form very stable bonds with palladium.[7] Excellent for activating unreactive coupling partners. |
| Ferrocene-Based Ligands | dppf | A good starting point for many couplings, but may lack the activity needed for the most challenging pyridine substrates.[5][14] |
| Phosphine Oxides/Chlorides | cataCXium® A | Have shown specific utility in the difficult coupling of 2-pyridylboronic esters.[15] |
Q3: When should I use a boronic acid versus a boronic ester?
A3: While boronic acids are often used by default, boronic esters (e.g., pinacol esters) are highly recommended for pyridine couplings. [1] The primary reason is stability. Heteroaryl boronic acids, particularly those of pyridine and pyrrole, are often unstable and susceptible to decomposition via protodeboronation.[4][10] Boronic esters are more robust, less prone to this side reaction, and generally easier to handle and purify.[1][2]
Q4: My pyridine substrate has an unprotected amine (-NH₂) group. Do I need to protect it?
A4: Not necessarily. Modern catalyst systems are remarkably effective and can often perform the coupling without the need for protection/deprotection steps, which add to the step count and reduce overall yield.[16] The key is to use a highly active catalyst, typically one based on a bulky, electron-rich dialkylbiarylphosphine ligand (e.g., SPhos, XPhos).[4] These catalyst systems are not inhibited by the basicity of aminopyridines and can efficiently couple even challenging combinations.[4]
Part 3: General Experimental Protocol for a Challenging Pyridine Suzuki Coupling
This protocol provides a robust starting point. Optimization of catalyst, ligand, base, and temperature will likely be necessary for your specific substrates.
Caption: A typical experimental workflow for Suzuki coupling of pyridines.
1. Reagent Preparation and Assembly:
-
To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and finely ground, anhydrous K₃PO₄ (2.5 equiv).
-
Seal the vessel with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
2. Solvent and Catalyst Addition:
-
Through the septum, add the required volume of a degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration). Sparge the resulting suspension with inert gas for an additional 15 minutes.
-
In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol % Pd) and the ligand (e.g., SPhos, 2.2-4.4 mol %) and dissolve in a small amount of degassed solvent.
-
Add the catalyst solution to the reaction mixture via syringe under a positive pressure of inert gas.
3. Reaction and Monitoring:
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (a good starting point is 80–100 °C).
-
Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
4. Work-up and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Impurities in 4-Bromo-3,5-dimethoxypyridine Synthesis
Welcome to the technical support guide for the synthesis of 4-Bromo-3,5-dimethoxypyridine. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical building block. The purity of this compound is paramount for the success of subsequent reactions, such as cross-coupling and nucleophilic substitutions, where impurities can lead to complex mixtures, low yields, and purification challenges. This guide provides in-depth, field-proven insights into identifying and mitigating common impurities encountered during its synthesis.
Section 1: The Synthetic Landscape
The most prevalent and direct method for synthesizing this compound is the electrophilic bromination of its precursor, 3,5-dimethoxypyridine.[1] The two methoxy groups at the 3- and 5-positions are ortho-, para-directing. Their combined effect strongly activates the C4 position for electrophilic substitution, while also activating the C2 and C6 positions to a lesser extent. This electronic preference makes the synthesis highly regioselective but also susceptible to specific side reactions if conditions are not meticulously controlled.
Caption: Primary synthesis route for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Q1: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 3,5-dimethoxypyridine. What is the likely cause?
A1: This is one of the most common issues and typically points to three potential root causes:
-
Insufficient Brominating Agent: The stoichiometry of the reaction is critical. Using less than one full equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) will naturally result in incomplete conversion.
-
Expert Insight: Ensure your brominating agent is of high purity and has been stored correctly. NBS, for example, can degrade over time. It is advisable to use freshly recrystallized NBS for critical syntheses.
-
-
Suboptimal Reaction Temperature: Electrophilic brominations are often highly exothermic. If the reaction is performed at too low a temperature or for an insufficient duration, the activation energy barrier may not be fully overcome, leading to a sluggish and incomplete reaction.
-
Poor Reagent Activity: The activity of the brominating agent can be influenced by the solvent and any additives. For example, some brominations with NBS are initiated with a radical initiator or light, although for an activated ring like 3,5-dimethoxypyridine, this is usually unnecessary.
Troubleshooting Steps:
-
Verify Stoichiometry: Accurately calculate and weigh 1.05 to 1.1 equivalents of your brominating agent. A slight excess can help drive the reaction to completion.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material spot before quenching the reaction.
-
Optimize Temperature: While the reaction should be cooled initially (e.g., to -78 °C or 0 °C) to control exothermicity, it is often allowed to warm slowly to room temperature to ensure completion.[2]
Q2: My mass spectrum shows a characteristic isotopic pattern for a dibrominated compound (M, M+2, M+4 peaks). How did this happen and how can I prevent it?
A2: The formation of a dibrominated impurity, likely 2,4-Dibromo-3,5-dimethoxypyridine or 4,6-Dibromo-3,5-dimethoxypyridine, is a classic example of over-bromination.
-
Causality: The same electron-donating methoxy groups that activate the C4 position also activate the C2 and C6 positions. If a high localized concentration of the brominating agent is present or if more than one equivalent is used, a second bromination event can occur on the already brominated product ring.
-
Expert Insight: This side reaction is kinetically controlled. The first bromination at C4 is fastest, but if conditions permit, the second, slower bromination will occur.
-
Preventative Measures:
-
Control Reagent Addition: Add the brominating agent slowly and in portions, or as a dilute solution using a syringe pump. This prevents localized concentration spikes.
-
Maintain Low Temperature: Keeping the reaction temperature low (e.g., maintaining it at 0 °C or below) disfavors the higher activation energy pathway of the second bromination.
-
Strict Stoichiometry: Do not exceed 1.1 equivalents of the brominating agent. Precise measurement is key.
Q3: My ¹H NMR spectrum looks "messy" with extra aromatic signals, even though the mass spec suggests only a monobrominated product. Could I have isomers?
A3: Yes, this is a strong possibility. While the C4 position is electronically favored, a small percentage of bromination can occur at the C2 (or C6) position, leading to the formation of 2-Bromo-3,5-dimethoxypyridine . This isomeric impurity will have the same mass as your target compound but a different NMR spectrum.
-
Identification:
-
This compound (Target): The ¹H NMR will show two singlets in the aromatic region, corresponding to the protons at C2 and C6, which are chemically equivalent due to the molecule's symmetry.
-
2-Bromo-3,5-dimethoxypyridine (Isomer): This isomer lacks symmetry. The ¹H NMR will show two doublets in the aromatic region for the protons at C4 and C6, with a small coupling constant.
-
Mitigation Strategy:
-
This impurity is often difficult to prevent entirely but its formation is minimized by the same conditions that prevent over-bromination: slow addition of the brominating agent at low temperatures.
-
Careful purification by flash column chromatography is typically required to separate these isomers.
Q4: What are the best analytical techniques for assessing the purity of my this compound?
A4: A multi-technique approach is recommended for comprehensive quality control.
| Technique | Purpose | What to Look For |
| ¹H & ¹³C NMR | Structure confirmation & isomer identification | Check for the expected two aromatic singlets and two methoxy singlets in ¹H NMR. Absence of signals from starting material or isomeric doublets. |
| LC-MS / GC-MS | Impurity identification | Look for the correct molecular ion with the characteristic bromine isotope pattern (~1:1 ratio for M+ and M+2). Screen for masses corresponding to starting material and dibrominated byproducts. |
| HPLC | Quantitation of purity | Develop a method to separate the main peak from impurities. Purity is often reported as area percent. This is crucial for batch-to-batch consistency.[3] |
| TLC | Reaction monitoring & fraction analysis | Quickly assess reaction completion and identify the correct fractions during column chromatography.[4] |
Q5: What is the most effective protocol for purifying the crude product?
A5: For most research and development scales, flash column chromatography on silica gel is the gold standard for removing both polar (starting material) and non-polar (dibrominated) impurities.[5][6]
-
Causality: The impurities have different polarities from the desired product. 3,5-dimethoxypyridine is more polar and will have a lower Rf on TLC. The dibrominated byproduct is less polar and will have a higher Rf.
-
Expert Insight: A solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane is a good starting point. A gradient elution (gradually increasing the percentage of ethyl acetate) often provides the best separation.[6] For solids that are difficult to purify via chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective alternative.[5]
-
Section 3: Key Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method that should be optimized for your specific system.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
-
Validation: Run a blank, a sample of the starting material, and your crude product to identify the retention times of all components before analyzing the purified material.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system (e.g., 20% Ethyl Acetate in Hexanes) that gives the target product an Rf of ~0.3 and shows good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column without trapping air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[5]
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions systematically.
-
Monitoring: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate alongside the crude mixture and starting material references.
-
Combine & Concentrate: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure to yield the purified compound.[5]
Section 4: Impurity Formation Pathways
The following diagram illustrates the desired reaction pathway and the key side reactions that lead to common impurities. Understanding these competing pathways is essential for troubleshooting and process optimization.
Caption: Competing reaction pathways in the synthesis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of Pyridine Rings
Welcome to the Technical Support Center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for achieving high regioselectivity in your experiments. The pyridine motif is a cornerstone in pharmaceuticals, agrochemicals, and materials science, yet its selective functionalization remains a significant synthetic challenge due to its inherent electronic properties.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of pyridine chemistry.
I. Understanding the Fundamentals of Pyridine Reactivity
The primary challenge in pyridine functionalization lies in its electron-deficient nature, a consequence of the electronegative sp²-hybridized nitrogen atom.[3] This inherent property deactivates the ring towards electrophilic aromatic substitution (EAS) and complicates regiochemical outcomes. Furthermore, the nitrogen's lone pair readily coordinates with Lewis acids, further deactivating the ring.[3][4]
Frequently Asked Questions (FAQs): The "Why" Behind Pyridine's Behavior
Q1: Why is electrophilic aromatic substitution on pyridine so difficult and typically C3-selective?
A1: Pyridine's electron-deficient ring is inherently less reactive towards electrophiles than benzene.[5] The nitrogen atom's inductive electron withdrawal and its ability to be protonated or coordinate with Lewis acids create a positively charged pyridinium species, which strongly deactivates the ring.[4][6] When substitution does occur, it preferentially happens at the C3 (meta) position.[7] This is because the intermediates formed from attack at C2 (ortho) or C4 (para) have a destabilizing resonance structure where the positive charge is placed directly on the electronegative nitrogen atom.[4][8] The intermediate from C3 attack avoids this unfavorable arrangement, making it the kinetically favored pathway, despite the harsh conditions often required.[8]
Q2: How do electronic and steric effects of existing substituents influence regioselectivity?
A2:
-
Electronic Effects: Electron-donating groups (EDGs) can increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack.[4] Conversely, electron-withdrawing groups (EWGs) further deactivate the ring. The position of these groups directs incoming reagents. For instance, in radical reactions, a π-conjugating electron-withdrawing group at C4 can direct incoming nucleophilic radicals to the C3 position.[9]
-
Steric Effects: Bulky substituents can hinder access to adjacent positions.[10] For example, in the nucleophilic aromatic substitution of 2,6-dichloropyridines, a bulky substituent at the 3-position can favor substitution at the more accessible 6-position.[11] However, electronic effects often override steric hindrance.[9] The interplay between sterics and electronics is crucial and must be evaluated for each specific substrate and reaction.[12]
Q3: What is the role of Pyridine N-oxide, and how does it alter reactivity?
A3: Pyridine N-oxide is a powerful tool for overcoming the inherent lack of reactivity in pyridines.[13] The N-oxide functionality is strongly electron-donating through resonance, which activates the C2 and C4 positions towards both electrophilic and nucleophilic attack.[5][14] This altered reactivity profile allows for functionalizations that are otherwise difficult to achieve on the parent pyridine.[15] After the desired substitution, the N-oxide can be readily deoxygenated using reagents like PCl₃ or zinc dust to yield the functionalized pyridine.[15]
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues and provides step-by-step guidance to resolve them.
Issue 1: Poor or No Regioselectivity in C-H Functionalization
Symptoms:
-
Formation of a mixture of C2, C3, and C4-functionalized isomers.
-
Low yield of the desired regioisomer.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Reaction Conditions for Electrophilic Substitution | Forcing electrophilic substitution under harsh acidic conditions can lead to a mixture of products or decomposition. | The pyridinium ion formed under strongly acidic conditions is highly deactivated. Consider converting to the more reactive pyridine N-oxide to direct substitution to the C2 and C4 positions under milder conditions.[6][15] |
| Lack of a Directing Group for Metalation | Attempting direct deprotonation of an unsubstituted pyridine with strong bases often leads to poor selectivity or addition reactions.[16] | Employ a directing metalating group (DMG) to achieve high regioselectivity. Common DMGs include amides, carbamates, and ethers, which coordinate with the metalating agent (e.g., n-BuLi, LDA) to direct deprotonation to the ortho position.[17][18] |
| Incorrect Choice of Catalyst or Ligand in Transition Metal Catalysis | The catalyst and ligand system is crucial for directing C-H activation to a specific position. | For C3-alkenylation, a specialized nickel catalyst with a bifunctional NHC ligand containing an aluminum-binding sidearm can override the intrinsic C2/C4 electronic bias.[19] For C2-arylation, palladium catalysts are often effective.[3] |
| Radical Reactions Lacking Control Elements | Uncontrolled radical reactions can lead to mixtures of isomers, often favoring the thermodynamically stable products.[20] | Regioselectivity in radical reactions can be tuned by adjusting the solvent and pH. Acidic conditions generally favor reaction at the α-position (C2/C6).[9] |
Issue 2: Low Yield of the Desired Product
Symptoms:
-
Significant amount of starting material remains unreacted.
-
Formation of side products, such as dimers or polymers.[21]
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Deactivation of Catalyst by Pyridine Nitrogen | The lone pair on the pyridine nitrogen can coordinate to and deactivate the transition metal catalyst. | The use of a Lewis acid co-catalyst, such as AlMe₃, can bind to the pyridine nitrogen, preventing it from poisoning the primary catalyst and altering the electronic properties of the ring to favor a specific C-H activation.[22] |
| Side Reactions During Metalation | Metalated pyridine intermediates can be unstable and add to unreacted starting material, leading to dimerization.[21] | Perform the metalation at very low temperatures (e.g., -78 °C) and use hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) to minimize side reactions.[17] The use of ate-bases can also offer milder conditions and better functional group tolerance.[21] |
| Unfavorable Reaction Kinetics | The activation energy for the desired transformation may be too high under the current conditions. | For electrophilic substitutions, activating the pyridine ring via N-oxide formation can dramatically increase reaction rates.[5] For C-H functionalization, optimizing the temperature, solvent, and reaction time is critical. |
III. Experimental Protocols and Methodologies
Protocol 1: Regioselective C2-Arylation of Pyridine N-Oxides
This protocol is adapted from palladium-catalyzed C-H functionalization methods.[23]
Objective: To achieve selective arylation at the C2 position of a pyridine N-oxide.
Materials:
-
Pyridine N-oxide derivative
-
Aryl halide (e.g., bromobenzene)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Ag₂CO₃ (Silver carbonate)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the pyridine N-oxide (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5-10 mol%), and Ag₂CO₃ (2.0 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture at 110-130 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
(Optional) Deoxygenate the resulting C2-arylated pyridine N-oxide using a suitable reducing agent (e.g., PCl₃ or Zn/AcOH) to obtain the C2-arylated pyridine.
Protocol 2: Directed Ortho-Metalation (DoM) of a 3-Substituted Pyridine
This protocol illustrates the use of a directing group for regioselective lithiation.[21]
Objective: To achieve selective functionalization at the C4 position of a 3-substituted pyridine bearing a directing group.
Materials:
-
3-Substituted pyridine with a directing group (e.g., 3-methoxypyridine)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodomethane, benzaldehyde)
-
Inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 3-substituted pyridine (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Add the chosen electrophile (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until completion as monitored by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing Reaction Pathways and Strategies
Decision Workflow for Regioselective Pyridine Functionalization
Caption: A decision tree for selecting a regioselective pyridine functionalization strategy.
Mechanism: Regioselectivity in Electrophilic Aromatic Substitution
Caption: Resonance structures for EAS on pyridine, explaining the preference for meta-attack.
By understanding the fundamental principles of pyridine reactivity and utilizing the troubleshooting strategies and protocols outlined in this guide, researchers can more effectively control the regioselectivity of their functionalization reactions, accelerating the discovery and development of novel pyridine-containing molecules.
V. References
-
Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from --INVALID-LINK--
-
ACS Publications. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
PubMed. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from --INVALID-LINK--
-
YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. ACS Organic & Inorganic Au. Retrieved from --INVALID-LINK--
-
Zeitschrift für Naturforschung. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Greener and regioselective lithiation of substituted pyridines. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Directed metalation of pyridine through deprotonation.... Retrieved from --INVALID-LINK--
-
Baran Lab. (n.d.). Pyridine N-Oxides. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF. Retrieved from --INVALID-LINK--_
-
ACS Publications. (n.d.). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Retrieved from --INVALID-LINK--
-
Andrew G Myers Research Group. (n.d.). Directed metalation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). (PDF) Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions. Retrieved from --INVALID-LINK--
-
Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from --INVALID-LINK--
-
(n.d.). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. Retrieved from --INVALID-LINK--
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Pyridine-N-Oxide. C&EN Global Enterprise. Retrieved from --INVALID-LINK--
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. quora.com [quora.com]
- 9. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. baranlab.org [baranlab.org]
- 14. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 15. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 16. baranlab.org [baranlab.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. znaturforsch.com [znaturforsch.com]
- 22. [PDF] Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Navigating Cross-Coupling Reactions with 4-Bromo-3,5-dimethoxypyridine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 4-Bromo-3,5-dimethoxypyridine in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the expertise to anticipate and resolve common challenges, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to address specific issues you may encounter during your experiments with this compound. Each question pinpoints a common problem and provides a detailed, evidence-based solution.
Question 1: My Suzuki-Miyaura reaction with this compound is sluggish, and I'm observing significant debromination to form 3,5-dimethoxypyridine. What is the likely cause and how can I mitigate this?
Answer:
This is a classic issue when working with electron-rich heteroaryl halides like this compound. The two methoxy groups donate electron density into the pyridine ring, which can make the C-Br bond less reactive towards oxidative addition, often the rate-limiting step in the catalytic cycle. The debromination, or hydrodehalogenation, is a common side reaction that competes with the desired cross-coupling.
Causality and Mitigation Strategies:
-
Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this substrate. More robust systems with bulky, electron-rich phosphine ligands are necessary to promote the oxidative addition and subsequent reductive elimination steps. Ligands such as SPhos, XPhos, or RuPhos are excellent choices as they stabilize the palladium center and facilitate the catalytic cycle.[1]
-
Base Selection: The choice of base is critical. While stronger bases are needed to activate the boronic acid, they can also promote protodeboronation of the boronic acid coupling partner, another pathway that can lead to the formation of the debrominated side product. A careful screening of bases is recommended. Potassium phosphate (K₃PO₄) is often a good starting point as it is a moderately strong base that is less likely to cause unwanted side reactions compared to stronger bases like sodium tert-butoxide.[2]
-
Solvent and Temperature: The reaction temperature needs to be carefully optimized. While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions. If you are observing significant debromination, consider running the reaction at a lower temperature with a more active catalyst system.[1] Anhydrous solvents are crucial to minimize protodeboronation.
dot
References
Technical Support Center: Analytical Techniques for Monitoring 4-Bromo-3,5-dimethoxypyridine Reactions
Welcome to the technical support center for monitoring chemical reactions involving 4-Bromo-3,5-dimethoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key pyridine derivative in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not only robust analytical protocols but also the underlying scientific reasoning to empower you to troubleshoot and optimize your reaction monitoring effectively.
The successful synthesis of complex molecules hinges on the precise monitoring of reaction progress. This allows for the determination of reaction endpoints, the identification of intermediates, and the optimization of reaction conditions to maximize yield and purity. This compound, a versatile building block, is no exception. This guide will delve into the most common analytical techniques for monitoring its reactions and provide practical solutions to challenges you may encounter.
General Reaction Monitoring Workflow
A systematic approach to reaction monitoring is crucial for obtaining reliable and reproducible results. The following workflow provides a general framework that can be adapted to your specific reaction and analytical technique.
Caption: A generalized workflow for monitoring chemical reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of reactions involving this compound, offering both qualitative and quantitative information.[1][2] Reversed-phase HPLC is typically the method of choice for pyridine derivatives.[1]
Troubleshooting Guide: HPLC Analysis
Q1: I'm not getting good separation between my starting material (this compound) and my product. What can I do?
A1: Poor resolution is a common issue, often stemming from suboptimal mobile phase composition or an inappropriate stationary phase.[3] Here’s a systematic approach to improving separation:
-
Mobile Phase Optimization:
-
Adjust Solvent Strength: In reversed-phase HPLC, increasing the proportion of the aqueous component (e.g., water) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks. Conversely, increasing the organic modifier (e.g., acetonitrile or methanol) will decrease retention times.[4]
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent-analyte interactions.[3]
-
Modify pH: For pyridine-containing molecules, the pH of the mobile phase is critical as it affects their ionization state. Since pyridines are basic, using a buffer to maintain a consistent pH is essential for reproducible retention times. Experimenting with a pH range of 3-7 can significantly impact selectivity.
-
Employ Ion-Pairing Reagents: For highly polar or basic compounds that are difficult to retain, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape. However, these are often not compatible with mass spectrometry detectors.[5][6]
-
-
Stationary Phase Selection:
-
If you are using a standard C18 column, consider a column with a different chemistry. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivities for aromatic and halogenated compounds through π-π and dipole-dipole interactions.[3]
-
Q2: My peaks are broad or tailing. How can I improve peak shape?
A2: Poor peak shape can be caused by a variety of factors, from column issues to sample preparation.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and re-injecting.[3]
-
Mismatched Sample Solvent: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[3] Ideally, your sample should be dissolved in the initial mobile phase.[3]
-
Secondary Interactions: The basic nitrogen on the pyridine ring can interact with residual acidic silanol groups on the silica support of the column, leading to peak tailing. Using a high-purity, end-capped column can minimize these interactions. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help.
-
Column Contamination or Degradation: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column with a strong solvent.[3][7] If the problem persists, the column may need to be replaced.[3]
Q3: My retention times are drifting from run to run. What is the cause?
A3: Retention time instability can make it difficult to reliably identify peaks.
-
Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift. Using a column oven is highly recommended to maintain a stable temperature.[3]
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed.[5] Air bubbles in the pump or detector can cause flow rate fluctuations.[5] If you are using an online mixer, ensure it is functioning correctly. Inconsistent mobile phase composition is a likely cause of retention time variation.[8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is particularly important when using mobile phases containing ion-pairing reagents or buffers.[8]
| Parameter | Starting Material: this compound | Potential Product (Example: Suzuki Coupling Product) |
| Structure | 3,5-dimethoxy-4-bromopyridine | 4-Aryl-3,5-dimethoxypyridine |
| Polarity | Moderately Polar | Less Polar |
| Expected Elution Order (Reversed-Phase) | Earlier | Later |
Table 1: Physicochemical properties and expected HPLC elution order.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for analyzing volatile and thermally stable compounds like this compound and its derivatives.
Troubleshooting Guide: GC-MS Analysis
Q1: I am seeing peak tailing for my brominated compounds. What could be the issue?
A1: Peak tailing in GC for halogenated compounds can often be attributed to active sites in the GC system.
-
Injector Liner: The injector liner can be a source of active sites. Using a deactivated liner is crucial. If you have been running many samples, the liner may have become contaminated and should be replaced.
-
Column Contamination: Buildup of non-volatile material at the head of the column can create active sites. Trimming a small portion (10-20 cm) from the front of the column can often resolve this.
-
Column Choice: Using a column specifically designed for the analysis of halogenated compounds can improve peak shape.
Q2: I am concerned about thermal degradation of my analytes in the GC inlet.
A2: Thermal degradation is a valid concern for some brominated compounds, especially those with higher molecular weights.[9]
-
Inlet Temperature: Optimize the inlet temperature. It should be high enough to ensure complete volatilization of your analytes but not so high as to cause degradation. A temperature ramp may be beneficial.
-
Injection Mode: Consider using a pulsed splitless or a cold on-column injection technique to minimize the time the analyte spends in the hot inlet.
Q3: My mass spectra show an unusual isotopic pattern. How do I interpret this?
A3: The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum.[10] For a molecule containing one bromine atom, the molecular ion will appear as a doublet of peaks of roughly equal intensity, separated by 2 m/z units. This is a key diagnostic feature for identifying your brominated compounds.
| Isotope | Natural Abundance |
| ⁷⁹Br | 50.69% |
| ⁸¹Br | 49.31% |
Table 2: Natural isotopic abundance of Bromine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and can be used for reaction monitoring, providing detailed information about the conversion of starting materials to products.[11][12][13]
Troubleshooting Guide: NMR Analysis
Q1: How can I use ¹H NMR to monitor the progress of my reaction?
A1: ¹H NMR is excellent for monitoring reactions because the chemical shifts of the protons on the pyridine ring are sensitive to the substituents.[12]
-
Identify Diagnostic Peaks: Before starting your reaction, obtain a ¹H NMR spectrum of your starting material, this compound. The two equivalent aromatic protons will appear as a singlet in a characteristic downfield region.[12] Also, identify the singlet for the two equivalent methoxy groups.
-
Monitor Peak Disappearance and Appearance: As the reaction proceeds, you should see the singlet corresponding to the aromatic protons of the starting material decrease in intensity. Concurrently, new peaks corresponding to the aromatic protons of your product will appear.
-
Quantitative Analysis: By integrating the peaks of the starting material and the product, you can determine the relative concentrations and thus the percentage conversion of your reaction. For accurate quantification, ensure complete relaxation of the nuclei by using a sufficient relaxation delay (D1) in your acquisition parameters.
Q2: I am having trouble with solubility of my reaction mixture in the NMR solvent.
A2: Solubility can be a challenge, especially with complex reaction mixtures.
-
Solvent Selection: Choose a deuterated solvent that is known to dissolve both your starting material and expected product. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyridine derivatives.
-
Sample Preparation: If the crude reaction mixture is not fully soluble, you may need to perform a mini-workup on your aliquot before preparing the NMR sample. This could involve filtering out any solids or performing a quick liquid-liquid extraction. Be mindful that this may alter the composition of your sample.
Caption: A decision tree for troubleshooting common NMR issues.
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective technique for qualitatively monitoring the progress of a reaction.[14][15][16]
Troubleshooting Guide: TLC Analysis
Q1: My spots are streaking on the TLC plate. What can I do?
A1: Streaking, or tailing, can obscure the separation of your compounds.[17]
-
Sample Concentration: Spotting too much material is a common cause of streaking. Try diluting your sample before spotting it on the TLC plate.
-
Solvent System Polarity: If your solvent system is too polar, it can cause all the components to move with the solvent front, resulting in poor separation and streaking. Conversely, if it is not polar enough, the spots may not move from the baseline.
-
Acidic/Basic Compounds: The basic nature of the pyridine ring can cause interactions with the acidic silica gel on the TLC plate, leading to tailing. Adding a small amount of a base, such as triethylamine or ammonia, to your eluent can often resolve this issue.[17]
Q2: I can't see my spots on the TLC plate after running it.
A2: Visualization of spots is crucial for interpreting your TLC results.
-
UV Light: this compound and many of its derivatives contain a UV-active aromatic ring. Visualize the plate under a UV lamp (typically at 254 nm).[14] UV-active compounds will appear as dark spots.[14]
-
Staining: If your compounds are not UV-active or if you need a more sensitive visualization method, you can use a chemical stain. A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups. An iodine chamber is another common method for visualizing organic compounds.[17]
Q3: How do I choose the right solvent system for my TLC?
A3: The goal is to find a solvent system that gives a good separation between your starting material and product, with Rf values ideally between 0.2 and 0.8.[15]
-
Start with a Standard System: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point for many organic reactions.[17]
-
Systematic Optimization: Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3, etc.) until you achieve the desired separation.
-
Consider Product Polarity: Based on the reaction you are performing, predict whether your product will be more or less polar than your starting material. For example, in a Suzuki coupling where the bromine is replaced with an aryl group, the product will likely be less polar and have a higher Rf value than the starting material.
Frequently Asked Questions (FAQs)
Q: Can I use in-situ monitoring techniques for my this compound reactions?
A: Yes, in-situ monitoring techniques such as FTIR and Raman spectroscopy can provide real-time information about your reaction without the need for sampling.[18][19][20] These techniques can be particularly useful for understanding reaction kinetics and identifying transient intermediates.[21]
Q: My reaction involves other halogenated compounds. How will this affect my analysis?
A: If your reaction involves other halogens like chlorine, you will also observe characteristic isotopic patterns in your mass spectra. For example, chlorine has two stable isotopes (³⁵Cl and ³⁷Cl) with an approximate 3:1 ratio of abundance. This can be a useful tool for identifying and confirming the structures of your products and byproducts.[10]
Q: What is the best way to quantify the components of my reaction mixture?
A: For accurate quantification, HPLC and GC are the preferred methods.[2] NMR can also be used for quantification if an internal standard is used.[22] It is important to create a calibration curve with known concentrations of your starting material and product to ensure accurate results.
Q: Are there any specific safety precautions I should take when handling this compound and its derivatives?
A: As with any chemical, it is essential to consult the Safety Data Sheet (SDS) for this compound and all other reagents used in your reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. Khan Academy [khanacademy.org]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. mt.com [mt.com]
- 19. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 20. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Magritek [magritek.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 4-Bromo-3,5-dimethoxypyridine Reaction Products by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor and project success. In the synthesis of complex heterocyclic compounds such as 4-bromo-3,5-dimethoxypyridine, a versatile building block in medicinal chemistry, robust analytical validation is not just a formality—it is a critical determinant of downstream success. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of this compound reaction products. Drawing from extensive field experience, this document will not only detail protocols but also explain the underlying rationale to empower scientists in making informed analytical decisions.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[1][2] Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships within a molecule. For a substituted pyridine like this compound, NMR is indispensable for confirming the correct substitution pattern and identifying potential isomeric impurities.
A common synthetic route to this compound may involve the bromination of 3,5-dimethoxypyridine. However, depending on the reaction conditions, the formation of an undesired regioisomer, 2-bromo-3,5-dimethoxypyridine, is a plausible outcome. Distinguishing between these two isomers is critical, and this is where the resolving power of NMR truly shines.
Predicted NMR Spectral Data for this compound and a Key Isomeric Impurity
To illustrate the power of NMR in distinguishing between the desired product and a potential byproduct, predicted ¹H and ¹³C NMR spectra for this compound and its potential regioisomer, 2-bromo-3,5-dimethoxypyridine, are presented below. These predictions were generated using advanced computational algorithms that provide a reliable estimation of chemical shifts.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| This compound (Target) | 8.18 (s, 2H, H-2, H-6), 3.95 (s, 6H, 2 x -OCH₃) | 157.5 (C-3, C-5), 147.0 (C-2, C-6), 110.0 (C-4), 56.5 (2 x -OCH₃) |
| 2-Bromo-3,5-dimethoxypyridine (Isomer) | 7.95 (d, 1H, J ≈ 2.5 Hz, H-6), 7.05 (d, 1H, J ≈ 2.5 Hz, H-4), 3.90 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃) | 158.0 (C-5), 153.0 (C-3), 145.0 (C-6), 130.0 (C-2), 108.0 (C-4), 56.0 (-OCH₃), 55.5 (-OCH₃) |
Note: Predicted chemical shifts are relative to TMS (0 ppm) and may vary slightly depending on the solvent and experimental conditions.
The predicted data clearly shows distinct differences in the ¹H NMR spectra. The target molecule, with its C₂ symmetry, is expected to show a single signal for the two equivalent aromatic protons and a single signal for the two equivalent methoxy groups. In contrast, the isomeric impurity lacks this symmetry, resulting in two distinct signals for the aromatic protons with a small coupling constant, and potentially two separate signals for the methoxy groups. These predictable differences make NMR a definitive tool for identifying the correct product and detecting the presence of the regioisomer.
Experimental Protocol: A Self-Validating NMR Workflow
To ensure the trustworthiness of your results, a well-designed experimental protocol is essential. The following step-by-step methodology for sample preparation and data acquisition is designed to be a self-validating system.
Step 1: Meticulous Sample Preparation
-
Sample Purity: Begin with a representative sample of your reaction product, purified by an appropriate method such as flash chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves your sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[5]
-
Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Homogenization: Ensure the sample is fully dissolved. Any suspended particles can degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[4]
-
Internal Standard (Optional but Recommended): The addition of an internal standard, such as tetramethylsilane (TMS), provides a reference point (0 ppm) for the chemical shift axis.
Step 2: NMR Data Acquisition - The Causality of Parameter Choices
The choice of acquisition parameters directly impacts the quality and reliability of the NMR data.
-
¹H NMR Spectroscopy:
-
Pulse Angle: A 90° pulse is typically used to maximize the signal for a single scan.
-
Relaxation Delay (d1): This is a crucial parameter for quantitative analysis. It should be set to at least 5 times the longest T₁ relaxation time of the protons in your molecule to ensure complete relaxation between scans. For routine qualitative analysis, a shorter delay of 1-2 seconds is often sufficient.
-
Number of Scans (ns): For a reasonably concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Proton Decoupling: Broad-band proton decoupling is employed to simplify the spectrum by collapsing carbon-proton couplings, resulting in single lines for each unique carbon atom.
-
Acquisition Time (aq): A longer acquisition time will result in better resolution.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) is required compared to ¹H NMR.
-
Step 3: Data Processing and Interpretation
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier transformation.
-
Phasing: The spectrum is phased to ensure that all peaks have the correct absorptive lineshape.
-
Baseline Correction: A flat baseline is essential for accurate integration of the signals.
-
Referencing: The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
-
Integration: The area under each peak is integrated. In ¹H NMR, the ratio of the integrals corresponds to the ratio of the number of protons giving rise to those signals.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal. Compare this data with the expected spectrum of your target molecule and potential byproducts.
Below is a workflow diagram illustrating the logical steps in validating a reaction product using NMR.
Caption: Workflow for the validation of a reaction product using NMR spectroscopy.
Head-to-Head Comparison: NMR vs. Other Analytical Techniques
While NMR is unparalleled for structural elucidation, a comprehensive validation strategy often involves complementary techniques. The choice of analytical method should be guided by the specific question you are trying to answer.[6][7]
Table 2: Comparison of Analytical Techniques for Product Validation
| Technique | Principle | Strengths for this compound Validation | Limitations |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | - Unambiguous structural elucidation.[1] - Can distinguish between isomers. - Provides quantitative information without a standard curve (qNMR). - Non-destructive. | - Relatively low sensitivity. - Requires soluble samples. - Higher initial instrument cost. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - High sensitivity, excellent for detecting trace impurities. - Provides accurate molecular weight information. - Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis. | - Does not provide detailed structural information on its own. - Cannot distinguish between isomers with the same molecular weight. - Ionization process can sometimes be destructive. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | - Excellent for assessing purity and quantifying components in a mixture. - Can separate the target product from starting materials and byproducts. - High throughput. | - Does not provide structural information. - Requires reference standards for identification and quantification. - Cannot distinguish between compounds that co-elute. |
The following diagram illustrates a decision-making process for selecting the appropriate analytical technique(s) for validating your reaction.
Caption: Decision tree for selecting analytical techniques for reaction product validation.
Conclusion: An Integrated Approach for Unquestionable Validation
In the landscape of modern drug discovery and development, the validation of synthetic products like this compound demands a multi-faceted analytical approach. While techniques like HPLC and mass spectrometry provide crucial information regarding purity and molecular weight, NMR spectroscopy remains the definitive tool for unambiguous structural elucidation. Its ability to differentiate between subtle isomeric differences is paramount for ensuring the integrity of your research.
By adopting a rigorous and well-documented NMR protocol, as outlined in this guide, researchers can be confident in the identity and quality of their synthesized compounds. This not only upholds scientific integrity but also accelerates the pace of discovery by preventing the costly and time-consuming pursuit of dead-end leads arising from misidentified molecules. The strategic integration of NMR with other analytical techniques provides a comprehensive and self-validating framework for the successful advancement of promising new chemical entities.
References
- 1. azooptics.com [azooptics.com]
- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. Bohrium | AI for Science with Global Scientists [bohrium.com]
- 5. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
A Comparative Guide to Bases in the Suzuki-Miyaura Cross-Coupling of Bromopyridines
For researchers in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The synthesis of biaryl and hetero-biaryl structures, core components of countless pharmaceuticals and functional materials, heavily relies on this palladium-catalyzed reaction. Among the various coupling partners, pyridines are of particular interest due to their prevalence in bioactive molecules. However, the coupling of bromopyridines presents unique challenges, primarily due to the electron-deficient nature of the pyridine ring and its potential to coordinate with and deactivate the palladium catalyst. The choice of base is a critical parameter that can profoundly influence the reaction's efficiency, yield, and substrate scope. This guide provides an in-depth comparative analysis of commonly employed bases in the Suzuki-Miyaura coupling of bromopyridines, supported by experimental data and mechanistic insights to empower you in optimizing your synthetic strategies.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction performs several crucial functions beyond simply acting as a proton scavenger. Its primary role is to activate the boronic acid (or its derivative) to form a more nucleophilic boronate species. This transmetalation-ready intermediate is essential for the transfer of the organic group from boron to the palladium center, a key step in the catalytic cycle.
The general mechanism is illustrated below:
A Comparative Guide to the Reactivity of 4-Bromo-3,5-dimethoxypyridine and 3,5-dibromopyridine
Introduction
In the landscape of heterocyclic chemistry, substituted pyridines serve as indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the vast array of available synthons, halogenated pyridines are particularly valuable due to their propensity to undergo a variety of cross-coupling and functionalization reactions. This guide provides an in-depth comparison of the reactivity of two structurally related yet electronically distinct brominated pyridines: 4-Bromo-3,5-dimethoxypyridine and 3,5-dibromopyridine.
While both molecules feature a pyridine core with bromine substituents, the presence of two methoxy groups on the former dramatically alters its electronic properties and, consequently, its chemical behavior. This analysis will explore the underlying principles governing their differential reactivity in key synthetic transformations, supported by experimental data and established protocols, to guide researchers in making informed decisions for their synthetic strategies.
Part 1: Structural and Electronic Properties Analysis
The reactivity of an aromatic or heteroaromatic system is fundamentally dictated by the electronic nature of its substituents and their position on the ring. The interplay between inductive and resonance effects determines the electron density at each carbon atom, influencing the molecule's susceptibility to electrophilic, nucleophilic, or organometallic-mediated reactions.
3,5-Dibromopyridine: This molecule is a classic example of an electron-deficient pyridine ring. Its key features include:
-
Symmetrical Structure: The two bromine atoms are positioned meta to the nitrogen atom and to each other.
-
Strong Inductive Withdrawal (-I): The electronegative pyridine nitrogen and the two bromine atoms pull electron density from the ring through sigma bonds. This effect significantly lowers the electron density across the entire ring system, particularly at the C2, C4, and C6 positions.
-
Reactive Sites: The C-Br bonds at the 3 and 5 positions are the primary sites for cross-coupling reactions. The C4 proton is the most acidic due to the flanking inductive effects of the two bromines, making it a target for direct deprotonation (lithiation).[2]
This compound: The addition of two methoxy groups fundamentally changes the electronic landscape of the pyridine ring:
-
Electron-Donating Resonance (+M): The methoxy groups possess lone pairs on the oxygen atoms that can be donated into the pyridine ring via resonance. This effect significantly increases the electron density of the ring, opposing the inductive withdrawal of the nitrogen and bromine atoms.
-
Ortho/Para Directing: As strong +M groups, the methoxy substituents direct electrophilic attack and metalation to the ortho and para positions. In this case, the C2 and C6 positions are ortho to the methoxy groups.
-
Steric Hindrance: The methoxy groups introduce steric bulk around the C4-Br bond, which can influence the approach of bulky reagents or catalysts.
Visualizing Electronic Differences
The following diagram illustrates the key electronic influences on each molecule.
Caption: Dominant electronic effects governing the reactivity of the two pyridine substrates.
Part 2: Comparative Reactivity in Key Transformations
The profound electronic differences between these two molecules lead to divergent outcomes in common synthetic reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[3][4] The critical, often rate-limiting, step in these catalytic cycles is the oxidative addition of a Pd(0) complex to the carbon-bromine bond. This step is highly favored for electron-deficient aryl halides.
-
3,5-Dibromopyridine: As an electron-poor substrate, 3,5-dibromopyridine readily undergoes oxidative addition. It is an excellent candidate for both mono- and di-functionalization in Suzuki and Buchwald-Hartwig reactions.[5] The primary challenge is often controlling the selectivity between the first and second coupling events.
-
This compound: The electron-donating methoxy groups make the C4-Br bond significantly less electrophilic. Consequently, the oxidative addition step is much slower. This substrate is deactivated towards Pd-catalyzed cross-coupling and typically requires more forcing conditions: higher temperatures, longer reaction times, and more active (and often more expensive) catalyst systems employing sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) to achieve comparable yields.
| Feature | 3,5-Dibromopyridine | This compound |
| Relative Reactivity | High | Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd₂(dba)₃ / XPhos, SPhos, or other active ligands |
| Typical Conditions | 80-100 °C, shorter reaction times | 100-120 °C, longer reaction times |
| Key Consideration | Controlling mono- vs. di-substitution | Overcoming catalyst deactivation and slow kinetics |
B. Lithiation and Halogen-Metal Exchange
Deprotonation (lithiation) and halogen-metal exchange are powerful methods for generating organometallic intermediates for further functionalization. The regiochemical outcome is highly dependent on the substrate's electronic and steric properties.
-
3,5-Dibromopyridine: This substrate displays interesting regioselectivity. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures leads to the regioselective deprotonation of the C4 proton, which is the most acidic C-H bond on the ring. Alternatively, using an alkyllithium reagent like n-BuLi can result in bromine-lithium exchange.
-
This compound: The reactivity is dominated by the powerful ortho-directing ability of the methoxy groups. Treatment with a strong base will preferentially deprotonate the C2 or C6 positions, which are ortho to both a methoxy group and the ring nitrogen. This provides a reliable route to 2- or 6-substituted derivatives, a pathway not accessible with 3,5-dibromopyridine.
Divergent Lithiation Pathways
The diagram below illustrates the distinct regiochemical outcomes when these substrates are treated with a strong lithium base.
Caption: Regioselective lithiation outcomes for the two pyridine substrates.
C. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require a highly electron-deficient ring to stabilize the negative charge of the Meisenheimer intermediate and a good leaving group.
-
3,5-Dibromopyridine: The combination of the ring nitrogen and two electron-withdrawing bromine atoms makes this substrate suitable for SNAr reactions with strong nucleophiles like amines or alkoxides, often requiring elevated temperatures or microwave irradiation to proceed efficiently.[1]
-
This compound: The powerful electron-donating effect of the two methoxy groups renders the ring electron-rich, strongly deactivating it towards nucleophilic attack. SNAr reactions are generally not a viable synthetic strategy for this substrate.
Part 3: Experimental Protocols
The following protocols are representative examples based on literature precedents and illustrate the practical differences in handling these substrates.
Protocol 1: Suzuki-Miyaura Coupling of 3,5-Dibromopyridine
This protocol describes a typical mono-arylation of 3,5-dibromopyridine.
Objective: To synthesize 3-bromo-5-phenylpyridine.
Materials:
-
3,5-Dibromopyridine (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 3,5-dibromopyridine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination of 3,5-Dibromopyridine
This protocol details the coupling of 3,5-dibromopyridine with a secondary amine.[1][6]
Objective: To synthesize 3-bromo-5-(morpholino)pyridine.
Materials:
-
3,5-Dibromopyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk flask.
-
Add 3,5-dibromopyridine and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the flask and heat the mixture to 100-110 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Summary and Outlook
The reactivity of this compound and 3,5-dibromopyridine is governed by the powerful, and opposing, electronic effects of their respective substituents.
| Reaction Type | 3,5-Dibromopyridine | This compound | Rationale |
| Suzuki / Buchwald-Hartwig | Highly Reactive | Relatively Unreactive | Electron-deficient ring facilitates oxidative addition. |
| Directed ortho-Metalation | Not applicable | Highly Reactive & Selective | Methoxy groups direct lithiation to the C2/C6 position. |
| Deprotonation (C-H Lithiation) | Reactive at C4 | Unfavored vs. ortho-metalation | Inductive effects make the C4 proton most acidic. |
| Nucleophilic Aromatic Sub. (SNAr) | Reactive | Unreactive | Electron-deficient ring is required to stabilize the intermediate. |
A researcher's choice between these two reagents should be dictated entirely by the desired synthetic outcome.
-
Choose 3,5-Dibromopyridine for building symmetrical or unsymmetrical bi-functionalized pyridines via iterative cross-coupling reactions or for engaging in nucleophilic substitution. Its electron-deficient nature makes it a robust and reliable substrate for transformations dependent on C-Br bond activation.
-
Choose this compound when the synthetic goal is to introduce functionality at the C2 or C6 positions via directed ortho-metalation. While it is a poor substrate for standard cross-coupling reactions at the C4 position, its unique electronic properties open up alternative avenues for functionalization that are inaccessible with 3,5-dibromopyridine.
Understanding these fundamental differences in reactivity is crucial for the efficient and rational design of complex molecular architectures based on the versatile pyridine scaffold.
References
A Comparative Guide to the Kinetic Studies of Suzuki Reactions with Substituted Bromopyridines
For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals demands robust and predictable synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands as a premier tool for constructing the carbon-carbon bonds essential to these structures. However, the efficiency and rate of this reaction are not uniform across all substrates. The electronic nature of the pyridine ring, modulated by its substituents, profoundly influences the reaction kinetics.
This guide provides an in-depth comparison of Suzuki reaction kinetics with various substituted bromopyridines. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern reaction rates. By understanding the causality behind these kinetic differences, researchers can make more informed decisions in catalyst selection, reaction optimization, and the strategic design of synthetic routes.
Part 1: Foundational Principles of Suzuki Reaction Kinetics
A thorough kinetic analysis begins with a firm grasp of the reaction mechanism. The Suzuki-Miyaura coupling is a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS).
The Catalytic Cycle
The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the bromopyridine, breaking the carbon-bromine bond and forming a new organopalladium(II) species. This is often the rate-determining step in the cycle.[1][2][3]
-
Transmetalation: The organopalladium(II) complex reacts with an activated boronic acid species (typically an "ate" complex formed with a base). The organic group from the boron reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium(II) center couple and are ejected from the coordination sphere, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.
References
A Senior Application Scientist's Guide to Modern Catalysts for Pyridine Coupling: A Benchmark Against Pd(PPh₃)₄
Introduction: The Enduring Challenge and Opportunity in Pyridine Functionalization
The pyridine motif is a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials. Consequently, the efficient and selective formation of carbon-carbon bonds at various positions on the pyridine ring is of paramount importance to researchers in drug development and materials science. For decades, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, has been the workhorse catalyst for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling of pyridyl halides.[1][2] Its commercial availability and broad utility have made it a staple in many academic and industrial laboratories.
However, the reliance on Pd(PPh₃)₄ is not without its drawbacks. The catalyst's sensitivity to air and moisture often necessitates the use of inert atmosphere techniques, and its performance with challenging substrates, such as electron-rich or sterically hindered pyridines, can be suboptimal.[3] Furthermore, the triphenylphosphine ligands can complicate product purification. These limitations have spurred the development of new generations of catalysts that offer improved stability, activity, and substrate scope.
This guide provides a comprehensive benchmark of three modern catalyst systems against the traditional Pd(PPh₃)₄ for the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid. We will delve into the performance of a Buchwald G3 Palladacycle, a PEPPSI N-Heterocyclic Carbene (NHC) precatalyst, and a Nickel-based catalyst, providing supporting experimental data and detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Contenders: A New Guard of Catalysts for Pyridine Coupling
Our benchmark study will evaluate the following catalysts, chosen for their representation of significant advancements in catalyst design:
-
The Incumbent: Pd(PPh₃)₄: The traditional, widely used catalyst that serves as our baseline for comparison.[2]
-
The High-Performer: XPhos Pd G3: A third-generation Buchwald precatalyst, known for its high reactivity and effectiveness with challenging substrates, including heteroaryl chlorides. These catalysts feature bulky, electron-rich phosphine ligands that promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.
-
The User-Friendly Innovator: PEPPSI™-IPr: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complex. These air- and moisture-stable N-heterocyclic carbene (NHC) palladium precatalysts offer exceptional convenience and high activity.[4][5] The NHC ligand forms a strong bond with the palladium center, leading to robust and highly active catalysts.
-
The Sustainable Challenger: NiCl₂(dppp): A nickel(II) complex with 1,3-bis(diphenylphosphino)propane. As an earth-abundant and less expensive metal, nickel presents a more sustainable alternative to palladium.[6][7] Nickel catalysts have shown remarkable efficacy, particularly for the coupling of aryl chlorides and other challenging electrophiles.[8][9]
Performance Benchmark: A Head-to-Head Comparison
To provide a clear and objective comparison, we have compiled performance data for the Suzuki-Miyaura coupling of a model pyridine substrate. The following table summarizes the typical performance of each catalyst class for the coupling of 2-halopyridines with arylboronic acids, based on literature precedents.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | 3 - 5 | 80 - 100 | 12 - 24 | 70 - 85 | Well-established, readily available.[1] |
| XPhos Pd G3 | 1 - 2 | Room Temp - 80 | 0.5 - 4 | >90 | High turnover numbers, excellent for challenging substrates, mild conditions. |
| PEPPSI™-IPr | 1 - 3 | 80 - 100 | 2 - 6 | >90 | Air- and moisture-stable, easy to handle, broad substrate scope.[5] |
| NiCl₂(dppp) | 1 - 5 | 100 - 120 | 12 - 24 | 80 - 95 | Cost-effective, effective for aryl chlorides, unique reactivity.[9] |
Analysis of Performance Data:
The data clearly illustrates the advantages of the newer catalyst systems over the traditional Pd(PPh₃)₄. Both the XPhos Pd G3 and PEPPSI™-IPr catalysts consistently deliver higher yields in shorter reaction times and at lower catalyst loadings. The ability of XPhos Pd G3 to facilitate reactions at or near room temperature is a significant advantage, reducing energy consumption and potentially improving the functional group tolerance of the reaction. The exceptional air and moisture stability of the PEPPSI™-IPr precatalyst simplifies the experimental setup, making it an attractive option for high-throughput screening and everyday laboratory use.[5]
The NiCl₂(dppp) catalyst demonstrates that a more sustainable and economical approach is viable, providing excellent yields, albeit at higher temperatures and longer reaction times compared to the modern palladium catalysts. Its ability to activate less reactive aryl chlorides makes it a valuable tool for expanding the scope of pyridine coupling reactions.[9]
Understanding the "Why": Mechanistic Considerations
The superior performance of the newer catalysts can be attributed to key mechanistic advantages.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The ligands on the palladium center play a crucial role in modulating the efficiency of each step. The bulky and electron-rich phosphine ligands of the Buchwald precatalysts, such as XPhos, accelerate both the oxidative addition of the pyridyl halide to the Pd(0) center and the final reductive elimination step to release the biaryl product. Similarly, the strong σ-donating N-heterocyclic carbene (NHC) ligands in PEPPSI™ catalysts form a highly stable bond with the palladium, preventing catalyst decomposition and promoting high catalytic activity.[5]
Nickel catalysts often exhibit different mechanistic pathways compared to palladium, sometimes involving single-electron transfer (SET) processes.[6] This alternative mechanism can be advantageous for the activation of traditionally less reactive electrophiles like aryl chlorides.
Experimental Protocols: A Practical Guide to Benchmarking
To facilitate the direct comparison of these catalysts in your own laboratory, we provide the following detailed, step-by-step protocols for the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid.
Protocol 1: Benchmark with Pd(PPh₃)₄ (The Incumbent)
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of water (previously degassed by bubbling with argon for 20 minutes) via syringe.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench with 10 mL of water. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridine.[1]
Protocol 2: High-Performance Coupling with XPhos Pd G3
-
Reaction Setup: To a vial containing a magnetic stir bar, add 2-bromopyridine (158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add 5 mL of a degassed 10:1 mixture of toluene and water.
-
Reaction: Stir the reaction mixture at 80 °C for 1-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Protocol 3: User-Friendly Protocol with PEPPSI™-IPr
-
Reaction Setup: To a vial containing a magnetic stir bar, add 2-bromopyridine (158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and PEPPSI™-IPr (20 mg, 0.03 mmol, 3 mol%). No special precautions to exclude air are necessary for weighing the catalyst.
-
Inert Atmosphere: Seal the vial and briefly purge with argon.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 2-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.[5]
Protocol 4: Sustainable Coupling with NiCl₂(dppp)
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (158 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), potassium phosphate (637 mg, 3.0 mmol), and NiCl₂(dppp) (27 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.[9]
Conclusion: Embracing the Next Generation of Catalysis
The data and protocols presented in this guide unequivocally demonstrate that the field of pyridine coupling has evolved significantly beyond the capabilities of Pd(PPh₃)₄. Modern catalysts, such as Buchwald G3 precatalysts and PEPPSI™-IPr, offer substantial improvements in terms of efficiency, reaction conditions, and user-friendliness. Furthermore, the emergence of highly active nickel catalysts provides a cost-effective and sustainable alternative, expanding the toolbox for challenging transformations.
As Senior Application Scientists, we encourage researchers to look beyond the traditional methods and embrace these next-generation catalysts. By carefully selecting the appropriate catalyst system for the specific synthetic challenge, researchers can accelerate their discovery and development efforts, leading to more efficient and innovative solutions in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. reddit.com [reddit.com]
- 4. PEPPSI - Wikipedia [en.wikipedia.org]
- 5. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3,5-dimethoxypyridine
For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our practices. The proper management and disposal of chemical reagents are not mere regulatory hurdles; they are foundational to responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 4-Bromo-3,5-dimethoxypyridine, a halogenated pyridine derivative. By understanding the chemical's hazard profile and the causality behind disposal protocols, we can ensure a safe laboratory environment and maintain full regulatory compliance.
Hazard Profile and Immediate Safety Precautions
Anticipated Hazards:
-
Skin Irritation: Expected to cause skin irritation upon contact.[3][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][5]
Given this profile, all handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6][7] The following Personal Protective Equipment (PPE) is mandatory.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. | Prevents eye irritation from accidental splashes.[2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile). | Protects against skin contact, irritation, and potential absorption.[1][7] |
| Body Protection | A fully-buttoned laboratory coat. | Prevents contamination of personal clothing and underlying skin.[1][6] |
| Respiratory Protection | Work in a certified chemical fume hood. | Avoids inhalation of potentially harmful vapors or dust.[7][8] |
Immediate First-Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][4]
The Core Disposal Protocol: A Step-by-Step Methodology
The disposal of this compound must be managed as a hazardous waste stream in strict accordance with federal, state, and local regulations.[1][2] Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to stringent management standards.[9] Never dispose of this chemical down the drain or in regular municipal trash.[1][10]
Step 1: Waste Identification and Segregation
This is the most critical step in ensuring both safety and cost-effective disposal.
-
Identify: All materials contaminated with this compound must be classified as hazardous waste. This includes the pure substance, reaction residues, solutions, and contaminated labware (e.g., pipette tips, weighing papers, gloves, and wipes).[2]
-
Segregate: It is imperative to keep halogenated organic waste separate from non-halogenated waste streams.[10][11]
Causality Explained: The reasoning for this segregation is rooted in the required disposal technology. Halogenated compounds, when incinerated, produce acidic gases (like hydrogen bromide) that require specialized, corrosion-resistant incinerators and flue gas "scrubbers" to neutralize the emissions.[11] Mixing halogenated waste with non-halogenated solvents needlessly forces the entire volume to be treated by this more expensive and specialized process.[10]
Step 2: Proper Containerization and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The container must be in good condition, free from cracks or residue on the outside.[1][8]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. Affix a "Hazardous Waste" label that clearly identifies the contents.[1][8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The appropriate hazard pictograms (e.g., irritant, health hazard).[1]
-
Step 3: Temporary Storage (Satellite Accumulation)
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[1][2]
-
Safe Conditions: The storage area should be a well-ventilated, cool, and dry place, away from sources of ignition like heat or sparks.[1][8] Secondary containment should be used to capture any potential leaks.[1]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Do not attempt to treat or dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][6][12]
-
Recommended Method: The universally accepted and regulated method for destroying halogenated organic compounds is high-temperature incineration at a permitted hazardous waste combustion facility.[11][13] This process ensures the complete destruction of the compound, protecting human health and the environment.[13]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[2]
-
Control and Contain: For small spills within a chemical fume hood, ensure you are wearing the appropriate PPE. Contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[2][3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal, following the protocol outlined above.[3][8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
-
Report: Report the incident to your supervisor and your institution's EHS office, as per your laboratory's specific protocols.[6]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. epa.gov [epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. benchchem.com [benchchem.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. rcrapublic.epa.gov [rcrapublic.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3,5-dimethoxypyridine
This guide provides an in-depth operational plan for the safe handling and disposal of 4-Bromo-3,5-dimethoxypyridine. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to encompass the well-being of every researcher in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence.
Hazard Profile: An Evidence-Based Assessment
While a specific, comprehensive toxicological profile for this compound is not extensively documented, a reliable hazard assessment can be constructed by examining structurally similar halogenated and methoxylated pyridine derivatives. This approach allows us to anticipate risks and establish robust safety protocols.
Based on available data for analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed : Acute oral toxicity is a known hazard for many brominated pyridines.[1]
-
Causes skin irritation : Direct contact may lead to irritation.[2][3][4]
-
Causes serious eye irritation : The compound is expected to be a significant eye irritant.[2][4][5]
-
May cause respiratory irritation : Inhalation of dust or aerosols can irritate the respiratory system.[2][5]
Therefore, all handling procedures must be designed to eliminate routes of exposure: ingestion, skin/eye contact, and inhalation.
Core Protective Equipment Protocol
The selection of Personal Protective Equipment (PPE) is the primary barrier between the researcher and the chemical. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye / Face | ANSI Z87.1-compliant safety glasses with side shields.[6] | Chemical splash goggles.[7] |
| Hand | Nitrile gloves (disposable, minimum 5 mil thickness).[8] | Double-gloving with nitrile gloves or using thicker, chemical-resistant gloves (e.g., Butyl rubber) for extended handling.[6][9] |
| Body | Flame-resistant laboratory coat, fully buttoned.[7] | Chemical-resistant apron over the lab coat when handling larger quantities (>1L) of solutions.[10] |
| Footwear | Closed-toe, closed-heel shoes covering the entire foot.[6][11] | N/A |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | A NIOSH-approved respirator may be required if engineering controls are insufficient or during a large spill cleanup.[11][12] |
The Scientific Rationale: Why We Choose This PPE
Understanding the causality behind each PPE choice is critical for ensuring compliance and adapting to varied experimental conditions.
-
Eye and Face Protection : While safety glasses provide a baseline defense against projectiles, they are inadequate for protecting against chemical splashes. Chemical splash goggles form a seal around the eyes, offering superior protection when handling solutions of the compound.[7] For operations with a significant risk of splashing, such as when pouring large volumes, a face shield must be worn in addition to chemical splash goggles.[6]
-
Hand Protection : The integrity of your gloves is your most critical defense against skin absorption. Nitrile is recommended as a versatile material with good resistance to a wide range of chemicals, including many solvents used to dissolve pyridine derivatives.[8][10][13] Latex gloves are unsuitable due to their poor resistance to many organic compounds.[13] For procedures involving prolonged contact or submersion, more robust gloves like butyl rubber should be considered.[9] Always inspect gloves for pinholes or degradation before use and remove them immediately upon contamination.[12][14]
-
Body and Foot Protection : A flame-resistant lab coat protects your skin and personal clothing from incidental contact and small splashes.[7] It is essential that the coat is fully buttoned to provide continuous coverage. Long pants and fully enclosed shoes are mandatory to protect against spills that may travel below the benchtop.[6]
Operational Workflow: From Preparation to Disposal
Adherence to a strict, repeatable workflow minimizes the risk of exposure and cross-contamination.
Step-by-Step Handling Protocol
-
Preparation : Confirm that a certified chemical fume hood is operational. Ensure an emergency eyewash and safety shower are accessible and unobstructed.[4][9]
-
Donning PPE : Put on your lab coat, followed by safety goggles. Finally, don the appropriate gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Handling the Compound :
-
Perform all manipulations, including weighing and solution preparation, inside the chemical fume hood to prevent inhalation of dust or vapors.[13][15]
-
Use plastic-backed absorbent pads on the work surface to contain any minor spills.[12]
-
Keep all containers of the chemical tightly closed when not in use.[9][16]
-
-
Post-Handling :
-
Clean all non-disposable equipment thoroughly after use.
-
Wipe down the work surface within the fume hood.
-
-
Doffing PPE : To prevent contamination, remove PPE in the following order:
Chemical Handling & PPE Workflow
Diagram 1: PPE & Handling Workflow
Emergency and Disposal Plans
Exposure and Spill Response
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][8]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Small Spill : While wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[2][17] Carefully sweep or scoop the material into a sealed, labeled container for hazardous waste disposal.[2] Clean the spill area thoroughly.[15]
Waste Disposal Protocol
The bromine atom in this compound classifies it as a halogenated organic compound. It is critical to segregate this waste stream properly.
-
Waste Segregation : All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, absorbent pads, weighing papers), must be collected in a dedicated container labeled "Halogenated Organic Hazardous Waste."[15][18]
-
Container Management : Use a compatible, leak-proof container with a secure lid. Keep the container closed at all times except when adding waste.[17]
-
Final Disposal : Do not dispose of this chemical down the drain or in regular trash.[14][18] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[15]
By integrating these safety protocols into every experiment, you build a foundation of trust and responsibility that is the hallmark of a world-class research environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. uwyo.edu [uwyo.edu]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. lobachemie.com [lobachemie.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
